Product packaging for Fuscaxanthone C(Cat. No.:CAS No. 15404-76-9)

Fuscaxanthone C

Cat. No.: B191133
CAS No.: 15404-76-9
M. Wt: 438.5 g/mol
InChI Key: FCIKYGUVHWZSJV-UHFFFAOYSA-N
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Description

1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone is a member of xanthones.
3,6-Dimethylmangostin has been reported in Garcinia cowa, Garcinia mangostana, and Cratoxylum arborescens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O6 B191133 Fuscaxanthone C CAS No. 15404-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIKYGUVHWZSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165525
Record name 3,6-Dimethylmangostin
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Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036597
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15404-76-9
Record name Fuscaxanthone C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15404-76-9
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Record name 3,6-Dimethylmangostin
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Record name MANGOSTIN,DIMETHYL-
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Record name 3,6-Dimethylmangostin
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Record name 3,6-DIMETHYLMANGOSTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG
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Record name 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 - 121 °C
Record name 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Fuscaxanthone C: A Technical Guide to its Chemical Structure and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a prenylated xanthone first isolated from the stem bark of Garcinia fusca.[1][2] It belongs to a class of secondary metabolites that have garnered significant interest in the scientific community due to their diverse biological activities, including potential cancer chemopreventive and antibacterial properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure and spectroscopic data of this compound, along with the experimental protocols for its isolation and characterization, to support ongoing research and drug development efforts.

Chemical Structure

This compound has the molecular formula C₂₆H₃₀O₆, as determined by High-Resolution Mass Spectrometry (HRMS).[2] The structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H and ¹³C) and 2D (HMBC, HSQC, and NOE) experiments.[2] The molecule features a xanthone core substituted with three methoxy groups and two prenyl (3-methylbut-2-enyl) groups.[2]

Fuscaxanthone_C_Structure cluster_xanthone C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 C3 C3 C2->C3 prenyl1_C1_prime C2->prenyl1_C1_prime C4 C4 C3->C4 OCH3_3 OCH3 C3->OCH3_3 C4a C4a C4->C4a C8a C8a C4a->C8a C10a C10a C4a->C10a C5 C5 C6 C6 C5->C6 C7 C7 C6->C7 OCH3_6 OCH3 C6->OCH3_6 C8 C8 C7->C8 OCH3_7 OCH3 C7->OCH3_7 C8->C8a prenyl2_C1_double_prime C8->prenyl2_C1_double_prime C8a->C5 C9 C9 C9->C10a =O C10a->C1 O11 O C10a->O11 O11->C5 O12 O prenyl1_C2_prime prenyl1_C2_prime prenyl1_C1_prime->prenyl1_C2_prime prenyl2_C2_double_prime prenyl2_C2_double_prime prenyl2_C1_double_prime->prenyl2_C2_double_prime prenyl1_C3_prime prenyl1_C3_prime prenyl1_C2_prime->prenyl1_C3_prime = prenyl1_C4_prime prenyl1_C4_prime prenyl1_C3_prime->prenyl1_C4_prime prenyl1_C5_prime prenyl1_C5_prime prenyl1_C3_prime->prenyl1_C5_prime prenyl2_C3_double_prime prenyl2_C3_double_prime prenyl2_C2_double_prime->prenyl2_C3_double_prime = prenyl2_C4_double_prime prenyl2_C4_double_prime prenyl2_C3_double_prime->prenyl2_C4_double_prime prenyl2_C5_double_prime prenyl2_C5_double_prime prenyl2_C3_double_prime->prenyl2_C5_double_prime Isolation_Workflow start Dried stem bark of Garcinia fusca extraction Maceration with acetone start->extraction filtration Filtration and concentration in vacuo extraction->filtration crude_extract Acetone extract filtration->crude_extract partition Partition between n-hexane and 90% aq. MeOH crude_extract->partition hexane_fraction n-Hexane fraction (discarded) partition->hexane_fraction methanol_fraction Methanol fraction partition->methanol_fraction concentration Concentration of MeOH fraction methanol_fraction->concentration silica_gel_cc Silica gel column chromatography (elution with n-hexane-EtOAc gradient) concentration->silica_gel_cc fraction_collection Collection of fractions silica_gel_cc->fraction_collection purification Further purification of selected fractions (e.g., Sephadex LH-20, preparative TLC) fraction_collection->purification fuscaxanthone_c Pure this compound purification->fuscaxanthone_c PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Xanthones Prenylated Xanthones (e.g., from Garcinia) Xanthones->PI3K Inhibition Xanthones->Akt Inhibition Xanthones->mTORC1 Inhibition

References

The Biosynthesis of Fuscaxanthone C in Garcinia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscaxanthone C, a prenylated and methylated xanthone found in various Garcinia species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of xanthone biosynthesis in the genus Garcinia. The guide details the key enzymatic steps, precursor molecules, and intermediates. While specific quantitative data and detailed experimental protocols for this compound biosynthesis are limited, this document compiles available information and provides generalized methodologies for the isolation and analysis of related compounds.

Introduction to this compound and the Genus Garcinia

The genus Garcinia, belonging to the Clusiaceae family, is a rich source of a diverse array of secondary metabolites, most notably xanthones. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, also known as dimethylmangostin, is a diprenylated and dimethylated xanthone that has been isolated from several Garcinia species, including Garcinia fusca. Its structure, characterized by a xanthone core with two prenyl groups and two methoxy groups, suggests a complex biosynthetic origin.

The General Xanthone Biosynthetic Pathway in Garcinia

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate pathways. The general pathway leading to the xanthone scaffold is believed to proceed through the following key stages:

  • Formation of a Benzophenone Intermediate: The pathway initiates with the condensation of a benzoyl-CoA derivative, derived from the shikimate pathway, with three molecules of malonyl-CoA from the acetate pathway. This reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase, to form a 2,4,6-trihydroxybenzophenone intermediate.

  • Hydroxylation and Oxidative Cyclization: The benzophenone intermediate undergoes further modifications, including hydroxylation, often catalyzed by cytochrome P450 monooxygenases . This is followed by an intramolecular oxidative phenol coupling reaction, which leads to the formation of the characteristic tricyclic xanthone core. A key intermediate in the biosynthesis of many Garcinia xanthones is believed to be 1,3,6,7-tetrahydroxyxanthone .

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated in Garcinia fusca, a putative pathway can be proposed based on the biosynthesis of structurally related xanthones, such as α-mangostin, in other Garcinia species. The final steps in the formation of this compound involve prenylation and O-methylation of the xanthone core.

The proposed biosynthetic pathway is as follows:

Fuscaxanthone_C_Biosynthesis Shikimate_Pathway Shikimate Pathway Benzoyl_CoA Benzoyl-CoA Shikimate_Pathway->Benzoyl_CoA Benzophenone_Intermediate 2,4,6-Trihydroxy- benzophenone Benzoyl_CoA->Benzophenone_Intermediate + Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Benzophenone_Intermediate BPS BPS Benzophenone Synthase (BPS) Xanthone_Core 1,3,6,7-Tetrahydroxyxanthone Benzophenone_Intermediate->Xanthone_Core P450s P450 Cytochrome P450 Monooxygenases Monoprenylated_Intermediate Monoprenylated Xanthone Intermediate Xanthone_Core->Monoprenylated_Intermediate PT1 + DMAPP/GPP PT1 Aromatic Prenyltransferase 1 Diprenylated_Intermediate Diprenylated Xanthone Intermediate (e.g., γ-Mangostin) Monoprenylated_Intermediate->Diprenylated_Intermediate PT2 + DMAPP/GPP PT2 Aromatic Prenyltransferase 2 Monomethylated_Intermediate Monomethylated Diprenylated Xanthone Intermediate Diprenylated_Intermediate->Monomethylated_Intermediate OMT1 + SAM OMT1 O-Methyltransferase 1 Fuscaxanthone_C This compound (Dimethylmangostin) Monomethylated_Intermediate->Fuscaxanthone_C OMT2 + SAM OMT2 O-Methyltransferase 2 Isolation_Workflow Start Dried Plant Material (e.g., Stem Bark) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform) Crude_Extract->Partitioning Fraction Xanthone-Enriched Fraction Partitioning->Fraction CC Column Chromatography (Silica Gel, Sephadex LH-20) Fraction->CC Fractions Collected Fractions CC->Fractions TLC TLC Analysis Fractions->TLC Purified_Fraction Fractions containing This compound TLC->Purified_Fraction Prep_HPLC Preparative HPLC Purified_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Fuscaxanthone C: A Technical Guide to its Natural Sources, Derivatives, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscaxanthone C, a prenylated xanthone, has emerged as a molecule of interest within the scientific community due to its presence in various medicinal plants and preliminary evidence of its biological activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, known derivatives, and reported biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing key data, outlining experimental methodologies, and identifying areas for future investigation.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Clusiaceae and Calophyllaceae families. The principal natural source reported in the literature is Garcinia fusca , from which the compound was first characterized.[1]

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference
Garcinia fuscaClusiaceaeStem Bark, Roots[1][2][3][4]
Cratoxylum arborescensCalophyllaceaeStem Bark
Calophyllum benjaminumCalophyllaceaeStem Bark

Currently, there is a notable lack of quantitative data in the published literature regarding the yield of this compound from these natural sources. This information is crucial for assessing the feasibility of large-scale extraction and for the development of standardized natural product-based therapeutics.

Isolation of this compound

The isolation of this compound from its natural sources typically involves standard phytochemical techniques. A general workflow for the isolation process is outlined below.

experimental_workflow General Workflow for this compound Isolation A Plant Material (e.g., Garcinia fusca stem bark) B Drying and Grinding A->B C Solvent Extraction (e.g., Hexane, Chloroform, Methanol) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fractionation E->F G Further Purification (e.g., Preparative TLC, HPLC) F->G H Pure this compound G->H

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocol: Isolation from Garcinia fusca Stem Bark

The following is a generalized protocol based on common phytochemical extraction and isolation procedures for xanthones:

  • Preparation of Plant Material: The stem bark of Garcinia fusca is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol, to obtain crude extracts.

  • Chromatographic Separation: The chloroform or methanol extract, which typically contains xanthones, is subjected to column chromatography over silica gel.

  • Elution: The column is eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Derivatives of this compound

Research into the derivatives of this compound is currently limited. One known derivative is dimethylmangostin acetate , which can be synthesized via the acetylation of this compound.

Synthesis of Dimethylmangostin Acetate

synthesis_workflow Proposed Synthesis of Dimethylmangostin Acetate A This compound D Reaction at Room Temperature A->D B Acetic Anhydride B->D C Pyridine (catalyst) C->D E Work-up and Purification D->E F Dimethylmangostin Acetate E->F

Caption: A proposed workflow for the synthesis of dimethylmangostin acetate.

Biological Activity of this compound Derivatives

There is a significant gap in the literature regarding the biological activities of this compound derivatives. No quantitative data, such as IC50 values, for dimethylmangostin acetate or other derivatives have been reported. This represents a promising area for future research to explore the structure-activity relationships of this class of compounds.

Biological Activities and Mechanism of Action of this compound

Preliminary studies have indicated that this compound possesses biological activities, particularly in the areas of cancer and infectious diseases.

Table 2: Reported Biological Activities of this compound

Biological ActivityAssay/Cell LineQuantitative Data (IC50)Reference
CytotoxicityHuman small cell lung cancer (NCI-H187)3.69 ± 1.27 µg/mL
Anticancer-Not specified
Antibacterial-Not specified
Anticancer Activity

The cytotoxic effect of this compound against the NCI-H187 human small cell lung cancer cell line suggests its potential as an anticancer agent.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability. A general protocol is as follows:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5][6]

Mechanism of Action: Insights from Related Prenylated Xanthones

The precise molecular mechanism of action for this compound has not yet been elucidated. However, studies on other structurally related prenylated xanthones suggest potential pathways that may be involved in its anticancer effects. Several prenylated xanthones have been shown to modulate the PI3K/Akt/mTOR signaling pathway , which is a critical pathway in cancer cell proliferation, survival, and angiogenesis.[7][8][9]

signaling_pathway Hypothesized PI3K/Akt/mTOR Inhibition by this compound FuscaxanthoneC This compound PI3K PI3K FuscaxanthoneC->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

References

Fuscaxanthone C: A Technical Overview of Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscaxanthone C, a prenylated xanthone isolated from the stem bark of Garcinia fusca, has emerged as a compound of interest in the field of pharmacology. Preliminary studies indicate its potential as a bioactive agent, exhibiting a range of biological activities, including anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound. Due to the limited specific data on this compound, this report also incorporates information on other closely related xanthones from Garcinia species to provide a broader context for its potential mechanisms and applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this natural compound.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities[1]. The Garcinia genus is a rich source of these compounds, with many exhibiting promising biological effects[1][2]. This compound is one such xanthone, isolated from Garcinia fusca[2]. While research specifically on this compound is still in its nascent stages, initial findings suggest its potential as an anticancer and antibacterial agent[2]. This document aims to consolidate the existing preliminary data on this compound and provide a framework for future research and development.

Anticancer Activity

While specific cytotoxic data for this compound against a wide range of cancer cell lines is not extensively documented in the reviewed literature, related xanthones from Garcinia species have demonstrated significant anticancer effects. It is reported in the literature that xanthones derived from Garcinia fusca possess anticancer properties[2].

Quantitative Data

Comprehensive quantitative data on the cytotoxic effects of this compound is limited. However, studies on other xanthones from Garcinia species provide valuable insights into the potential potency of this class of compounds.

Table 1: Cytotoxic Activity of Selected Xanthones from Garcinia Species

CompoundCancer Cell LineIC50 (µM)Reference
α-MangostinHT-29 (Colon)1.7[3]
β-MangostinHT-29 (Colon)1.7[3]
3-IsomangostinHT-29 (Colon)4.9[3]
Garcinone DHT-29 (Colon)2.3[3]
Cowaxanthone GHeLa (Cervical)<10[4]
Cowaxanthone HHeLa (Cervical)>10[4]

Note: This table presents data for xanthones related to this compound to illustrate the general anticancer potential of this compound class. Specific IC50 values for this compound are not available in the cited literature.

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxic activity of a compound like this compound, based on standard methodologies.

MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HeLa, PANC-1, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Etoposide can be used as a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, studies on other xanthones suggest that their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like NF-κB, MAPK, and PI3K/Akt[5][6][7].

anticancer_pathway cluster_cell Cancer Cell Fuscaxanthone_C This compound PI3K PI3K Fuscaxanthone_C->PI3K Inhibition NFkB NF-κB Fuscaxanthone_C->NFkB Inhibition MAPK MAPK Fuscaxanthone_C->MAPK Inhibition Apoptosis Apoptosis Fuscaxanthone_C->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Fuscaxanthone_C->CellCycleArrest Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation NFkB->Proliferation MAPK->Proliferation

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

This compound has been reported to possess antibacterial properties[2]. While specific data for this compound is scarce, studies on other xanthones isolated from Garcinia fusca have demonstrated activity against various bacterial strains, including Helicobacter pylori[8][9].

Quantitative Data

Table 2: Antibacterial Activity of Xanthones from Garcinia fusca against Helicobacter pylori

CompoundH. pylori StrainMIC (µM)Reference
CowaxanthoneDMST reference strain4.6[8][9]
FukugisideDMST reference strain10.8[8][9]
IsojacareubinHP40 clinical isolate23.9[8][9]

Note: This table highlights the antibacterial potential of xanthones from the same source as this compound.

Experimental Protocols

A standard method for determining the antibacterial activity of a compound like this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

  • Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

mic_workflow start Start prepare_bacteria Prepare Bacterial Inoculum start->prepare_bacteria prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound inoculate_plate Inoculate Microtiter Plate prepare_bacteria->inoculate_plate prepare_compound->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Anti-inflammatory and Antioxidant Activities

While direct evidence for the anti-inflammatory and antioxidant activities of this compound is limited, many xanthones from Garcinia species are known to possess these properties[2]. These activities are often linked to their ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators.

Potential Mechanisms

The anti-inflammatory effects of related xanthones are often attributed to the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory cytokines like TNF-α and interleukins. Their antioxidant activity is linked to the presence of hydroxyl groups in their structure, which can donate hydrogen atoms to neutralize free radicals.

Conclusion and Future Directions

This compound, a xanthone from Garcinia fusca, shows promise as a bioactive compound with potential anticancer and antibacterial activities. However, the current body of research specifically focused on this compound is limited. To fully elucidate its therapeutic potential, further in-depth studies are required.

Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable comprehensive biological testing.

  • In-depth Biological Screening: Evaluation of the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities of this compound against a broad range of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessment of the efficacy and safety of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify key structural features responsible for its biological activity and to optimize its therapeutic properties.

The preliminary data, contextualized with findings on related xanthones, suggests that this compound is a valuable lead compound for the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and direct future investigations into this promising natural product.

References

Fuscaxanthone C: A Literature Review for Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C, a prenylated xanthone isolated from the stem bark of Garcinia fusca, represents a class of natural products with significant therapeutic potential. Xanthones, characterized by their tricyclic xanthen-9-one scaffold, are abundant in the Garcinia genus and have been reported to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. While research on this compound is in its nascent stages, preliminary studies and the well-documented bioactivities of structurally related xanthones provide a strong rationale for its investigation as a source of novel therapeutic targets. This technical guide aims to consolidate the existing literature on this compound and related compounds, providing a comprehensive overview of its potential therapeutic applications, detailing relevant experimental methodologies, and visualizing key signaling pathways.

Cancer Chemopreventive Activity

A primary screening of xanthones isolated from Garcinia fusca has demonstrated their potential in cancer chemoprevention. The inhibitory effects of these compounds were evaluated on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. This assay is a well-established method for identifying potential cancer chemopreventive agents.

Quantitative Data
CompoundIC50 (mol ratio/32 pmol TPA)
This compound (analogue) Data not explicitly available for this compound in the primary screening, but other major xanthones from G. fusca were evaluated.
α-Mangostin410
Garcinone C420
Cowanin430
Mangostinone450
Garcinone D460
Gartanin510
1-Isomangostin520
Curcumin (Control)33

Note: The table presents data for major xanthones from Garcinia fusca as reported in the initial screening study. Specific quantitative data for this compound's anti-cancer activity requires further investigation.

Experimental Protocols

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is a cornerstone for the primary screening of cancer chemopreventive agents.

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of EBV-EA: To induce the lytic cycle and expression of EBV-EA, Raji cells are treated with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Treatment with Test Compound: The test compound, such as a xanthone, is added to the cell culture along with the inducing agent (TPA). A range of concentrations of the test compound is typically used to determine its inhibitory effect.

  • Incubation: The cells are incubated for a specific period, usually 48 hours, to allow for the expression of the early antigen.

  • Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The smears are then fixed with acetone. To detect the expression of EBV-EA, the fixed cells are stained with high-titer EBV-EA-positive human serum followed by a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody.

  • Microscopic Analysis: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect of the test compound is calculated as the percentage reduction of EBV-EA positive cells in the treated group compared to the control group (treated with TPA alone).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the EBV-EA induction (IC50) is calculated from the dose-response curve.

Signaling Pathways Implicated in Cancer Chemoprevention by Related Xanthones

While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on other Garcinia xanthones, such as α-mangostin and cowanin, have identified several key pathways involved in their anticancer effects. These pathways represent potential therapeutic targets for this compound.[1][2][3][4]

PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Many xanthones have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][5]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a vital role in cell proliferation, differentiation, and apoptosis. Modulation of this pathway by xanthones can lead to cell cycle arrest and apoptosis.[4]

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway is a common mechanism by which xanthones exert their anti-inflammatory and anticancer effects.

Apoptosis Pathway: Xanthones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[1][6]

HDAC Inhibition: Some xanthones, like cowanin, have been shown to inhibit histone deacetylases (HDACs). HDAC inhibitors represent a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis.[3]

Signaling_Pathways_in_Cancer_Chemoprevention Fuscaxanthone_C This compound (and related Xanthones) PI3K PI3K Fuscaxanthone_C->PI3K Inhibition MAPK MAPK (ERK, JNK, p38) Fuscaxanthone_C->MAPK Modulation NFkB NF-κB Fuscaxanthone_C->NFkB Inhibition HDAC HDAC Fuscaxanthone_C->HDAC Inhibition Apoptosis Apoptosis Fuscaxanthone_C->Apoptosis CellCycleArrest Cell Cycle Arrest Fuscaxanthone_C->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by this compound.

Other Potential Therapeutic Targets

Beyond cancer chemoprevention, xanthones from Garcinia fusca have demonstrated inhibitory activity against several other key therapeutic targets.

α-Glucosidase Inhibition

Certain xanthones from Garcinia fusca have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia, making it a valuable target for the management of type 2 diabetes.

Cholinesterase Inhibition

Several geranylated xanthones from Garcinia fusca have exhibited potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease.

Anti-Helicobacter pylori Activity

Xanthones from the roots of Garcinia fusca have shown antibacterial activity against Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcers, and an increased risk of gastric cancer.[8]

Quantitative Data for Other Therapeutic Targets
Target Enzyme/OrganismCompound(s) from Garcinia fuscaIC50 / MIC
α-GlucosidaseFuscaxanthone JIC50: 8.3 ± 1.8 μM
Acetylcholinesterase (AChE)CowaninIC50: 1.09 μM
Cowagarcinone EIC50: 0.33 μM
Butyrylcholinesterase (BChE)CowaninIC50: 1.84 μM
Cowagarcinone EIC50: 0.048 μM
Helicobacter pylori (DMST strain)CowaxanthoneMIC: 4.6 μM
Helicobacter pylori (HP40 clinical isolate)IsojacareubinMIC: 23.9 μM
Experimental Protocols for Other Bioactivities

α-Glucosidase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The test compound is pre-incubated with the α-glucosidase solution for a specific time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.

  • Spectrophotometric Measurement: The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The absorbance is measured over time to determine the reaction rate.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Solutions of acetylcholinesterase (or butyrylcholinesterase), the substrate acetylthiocholine iodide (or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in a phosphate buffer (pH 8.0).

  • Incubation: The test compound is pre-incubated with the cholinesterase enzyme.

  • Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture. The enzyme hydrolyzes the substrate to produce thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Spectrophotometric Measurement: The absorbance of the yellow product is measured at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-Helicobacter pylori Activity Assay (Broth Microdilution Method)

  • Bacterial Culture: H. pylori is cultured on a suitable medium (e.g., Columbia agar with 5% horse serum) under microaerophilic conditions.

  • Inoculum Preparation: A bacterial suspension is prepared and its density is adjusted to a specific McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Brucella broth with 5% fetal bovine serum).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under microaerophilic conditions at 37°C for 72 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental_Workflows cluster_0 α-Glucosidase Inhibition Assay cluster_1 Cholinesterase Inhibition Assay cluster_2 Anti-H. pylori Assay A1 Prepare Enzyme & Substrate Solutions A2 Pre-incubate Enzyme with this compound A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure Absorbance (405 nm) A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare Enzyme, Substrate & Ellman's Reagent B2 Pre-incubate Enzyme with this compound B1->B2 B3 Initiate Reaction with Substrate B2->B3 B4 Measure Absorbance (412 nm) B3->B4 B5 Calculate IC50 B4->B5 C1 Culture H. pylori C2 Prepare Bacterial Inoculum C1->C2 C3 Serial Dilution of This compound C2->C3 C4 Inoculate & Incubate C3->C4 C5 Determine MIC C4->C5

Caption: Experimental workflows for key bioassays.

Conclusion and Future Directions

This compound and other xanthones from Garcinia fusca present a promising area for the discovery of novel therapeutic agents. The preliminary evidence of cancer chemopreventive activity, coupled with the demonstrated α-glucosidase, cholinesterase, and anti-Helicobacter pylori activities of related compounds, underscores the need for further in-depth investigation.

Future research should focus on:

  • Comprehensive Biological Screening: A broader evaluation of this compound against a panel of cancer cell lines and other therapeutic targets is warranted.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial for understanding its therapeutic potential and for target identification.

  • In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues could lead to the development of more potent and selective therapeutic agents.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to embark on further exploration of this compound as a lead compound for the development of new therapies for a range of diseases.

References

Fuscaxanthone C: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Physicochemical Properties and Therapeutic Potential of a Promising Natural Xanthone

This technical guide provides a comprehensive overview of Fuscaxanthone C, a prenylated xanthone isolated from the stem bark of Garcinia fusca.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge on the physicochemical characteristics, biological activities, and underlying mechanisms of action of this compound, highlighting its potential as a lead compound for novel therapeutics.

Physicochemical Properties

This compound, also known as dimethylmangostin, is a xanthone derivative with a molecular formula of C₂₆H₃₀O₆ and a molecular weight of 438.52 g/mol .[1][3] A summary of its key physicochemical properties is presented in Table 1. Further research is required to fully characterize its solubility in various pharmaceutically relevant solvents, its pKa, and other parameters crucial for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one[4]
Synonyms Dimethylmangostin, NSC 27594, AIDS-011975[1][3][4]
CAS Number 15404-76-9[3]
Molecular Formula C₂₆H₃₀O₆[3]
Molecular Weight 438.52 g/mol [3]
Botanical Source Garcinia fusca, Garcinia mangostana, Cratoxylum glaucum[1][3]
Compound Type Xanthone[3]
Purity 95%~99% (as commercially available)[3]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for drug discovery programs. The primary therapeutic areas where this compound has shown promise are oncology and infectious diseases.

Anticancer Activity

Xanthones, as a class of compounds, are known for their cytotoxic and antitumor effects.[5] this compound, in particular, has been identified as having potential cancer chemopreventive and anticancer properties.[1] While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in the currently available literature, the broader family of xanthones from Garcinia species has shown significant cytotoxic activities.[1] Further investigation into the specific cancer cell lines susceptible to this compound and the corresponding efficacy is warranted.

Antibacterial Activity

This compound has been investigated for its antibacterial properties, notably against Helicobacter pylori, a bacterium implicated in various gastric diseases.[5][6] Although detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound are not consistently available across multiple studies, related xanthones from Garcinia fusca have shown potent anti-H. pylori activity.[6]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation. However, insights can be drawn from studies on other structurally related xanthones isolated from Garcinia species. For instance, cowanin, another xanthone from G. fusca, has been shown to induce apoptosis and autophagy in cancer cells via the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] It is plausible that this compound may exert its anticancer effects through similar pathways.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action for this compound in cancer cells, based on the known activity of related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Fuscaxanthone_C This compound Fuscaxanthone_C->PI3K Inhibits Akt Akt Fuscaxanthone_C->Akt Inhibits mTOR mTOR Fuscaxanthone_C->mTOR Inhibits PI3K->Akt Activates Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes

Caption: Potential PI3K/Akt/mTOR inhibitory pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source, Garcinia fusca, is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.

G Plant_Material Dried Stem Bark of Garcinia fusca Extraction Solvent Extraction (e.g., Methanol, Hexane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning or Column Chromatography Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Preparative HPLC or Sephadex Column Chromatography Fractions->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered stem bark of Garcinia fusca is subjected to extraction with an organic solvent such as methanol or hexane at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Fractionation: The crude extract is fractionated using techniques like solvent-solvent partitioning (e.g., with hexane, ethyl acetate, and methanol) or vacuum liquid chromatography over silica gel.

  • Purification: The fractions showing the presence of xanthones (monitored by thin-layer chromatography) are further purified using repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with reported data.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent like DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of this compound can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., H. pylori) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth supplemented with fetal bovine serum for H. pylori).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., microaerophilic conditions for H. pylori) at 37°C for a specified period (e.g., 72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Future Directions

This compound presents a promising scaffold for the development of new anticancer and antibacterial agents. Future research should focus on:

  • Comprehensive Physicochemical Profiling: Detailed characterization of solubility, stability, and other pharmaceutical properties to guide formulation development.

  • Broad-Spectrum Biological Screening: Evaluation of this compound against a wider panel of cancer cell lines and pathogenic bacteria to identify the most promising therapeutic targets.

  • Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to optimize its potency and pharmaceutical properties.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel drug candidate.

References

Unveiling Fuscaxanthone C: A Technical Guide to its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a naturally occurring xanthone, a class of organic compounds with a distinctive tricyclic xanthen-9-one core. First isolated from the stem bark of the Thai medicinal plant Garcinia fusca, this compound belongs to a family of prenylated xanthones that have garnered significant interest in the scientific community for their potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the molecular formula, structural elucidation, and potential biological relevance of this compound, with a focus on quantitative data and experimental methodologies.

Molecular Formula and Physicochemical Properties

The molecular formula of this compound has been determined by high-resolution mass spectrometry (HRMS) to be C₂₆H₃₀O₆ . This corresponds to a molecular weight of 438.51 g/mol .

PropertyValueSource
Molecular FormulaC₂₆H₃₀O₆HRMS[1]
Molecular Weight438.51 g/mol Calculated
ClassXanthone[2]
Botanical SourceGarcinia fusca[1]

Structural Elucidation: A Spectroscopic Approach

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, tabulated dataset of the ¹H and ¹³C NMR spectral data for this compound is not readily accessible, the initial characterization by Ito et al. (2003) provides key insights into its structure. The presence of two prenyl groups, a xanthone core, and methoxy groups are characteristic features identified through NMR. A detailed analysis of 1D and 2D NMR experiments, such as COSY, HMQC, and HMBC, would be required for the complete assignment of all proton and carbon signals.

A related thesis citing the original work is reported to contain a comprehensive table of these NMR data, though it is not widely available.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the precise molecular formula of this compound. The fragmentation pattern of prenylated xanthones in mass spectrometry typically involves the loss of the prenyl side chains. Common fragmentation pathways include the cleavage of the C-C bond between the aromatic ring and the prenyl group, leading to the loss of a C₅H₉ radical (m/z 69) or a C₄H₇ fragment (m/z 55). Further fragmentation of the xanthone core can also be observed.

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of xanthones from Garcinia species, based on established methodologies.

Isolation and Purification of this compound

The isolation of this compound from the stem bark of Garcinia fusca typically involves the following steps:

G start Dried Stem Bark of Garcinia fusca extraction Extraction with Acetone start->extraction concentration Concentration under Reduced Pressure extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation fractions Elution with n-Hexane-EtOAc Gradient fractionation->fractions tlc Thin-Layer Chromatography (TLC) Analysis fractions->tlc purification Preparative TLC or HPLC tlc->purification fuscaxanthone_c Pure this compound purification->fuscaxanthone_c G cluster_0 Hypothesized Inhibition of PI3K/Akt/mTOR Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes FuscaxanthoneC This compound (Hypothesized) FuscaxanthoneC->PI3K Inhibits FuscaxanthoneC->Akt Inhibits FuscaxanthoneC->mTORC1 Inhibits

References

Fuscaxanthone C: A Technical Guide on Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a prenylated xanthone isolated from the stem bark of the Thai medicinal plant Garcinia fusca.[1][2] As a member of the xanthone class of compounds, which are known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, this compound has been investigated for its potential pharmacological applications.[2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its potential as a cancer chemopreventive agent. While research on this specific compound is limited, this document consolidates the available data, details the experimental methodologies employed in its study, and outlines the logical framework for its evaluation.

Pharmacological Profile

The primary pharmacological activity of this compound reported in the scientific literature is its potential for cancer chemoprevention. This activity was assessed through its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[1][2] The inhibition of EBV-EA activation is a well-established in vitro assay to screen for potential cancer chemopreventive agents.

Quantitative Data

The following table summarizes the available quantitative data for the cancer chemopreventive activity of this compound. It is important to note that specific IC50 values from the primary study by Ito et al. (2003) are not publicly available in the accessed literature. The data presented reflects the reported activity without specific quantitative metrics.

Pharmacological Target Assay Cell Line Inducer Quantitative Metric (IC50) Reference
Cancer ChemopreventionEpstein-Barr Virus Early Antigen (EBV-EA) Activation InhibitionRaji12-O-tetradecanoylphorbol-13-acetate (TPA)Data not available in cited literatureIto et al., 2003[1][2]

Experimental Protocols

A detailed experimental protocol for the primary screening of this compound is provided below, based on established methodologies for the TPA-induced EBV-EA activation assay in Raji cells.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This assay is a cornerstone for the in vitro screening of potential cancer chemopreventive agents. It measures the ability of a test compound to inhibit the reactivation of the latent Epstein-Barr virus in a specific cell line, which is a model for tumor promotion.

Objective: To evaluate the potential of this compound to inhibit the TPA-induced activation of the Epstein-Barr virus early antigen in Raji cells.

Cell Line: Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV).

Materials:

  • This compound

  • Raji cells

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • n-Butyric acid (optional, often used as a co-inducer)

  • Phosphate-buffered saline (PBS)

  • Acetone or methanol for cell fixation

  • EBV-positive human serum (as a source of primary antibodies against EBV-EA)

  • Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (secondary antibody)

  • Glycerol-PBS solution

Procedure:

  • Cell Culture: Raji cells are cultured in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of EBV-EA:

    • A suspension of Raji cells (approximately 1 x 10^6 cells/mL) is prepared.

    • The cells are treated with TPA (typically at a concentration of 32-40 ng/mL) and, if applicable, a co-inducer like n-butyric acid.

    • Simultaneously, varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the cell suspension. A solvent control is also included.

  • Incubation: The treated cells are incubated for 48 hours at 37°C.

  • Cell Smear and Fixation:

    • After incubation, the cells are washed with PBS.

    • Cell smears are prepared on glass slides and air-dried.

    • The smears are fixed with acetone or methanol for 10 minutes at room temperature.

  • Immunofluorescence Staining:

    • The fixed cells are incubated with EBV-positive human serum (diluted, e.g., 1:10) for 30 minutes at 37°C.

    • The slides are washed with PBS.

    • The cells are then incubated with FITC-conjugated anti-human IgG (diluted) for 30 minutes at 37°C.

    • The slides are washed again with PBS.

  • Microscopic Analysis:

    • A drop of glycerol-PBS is added to the cell smear, and a coverslip is placed on top.

    • The percentage of EBV-EA-positive cells (showing bright green fluorescence) is determined by counting at least 500 cells under a fluorescence microscope.

  • Data Analysis: The inhibition of EBV-EA activation is calculated as the percentage reduction in EA-positive cells in the this compound-treated groups compared to the control group (treated with TPA alone).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of the experimental evaluation of this compound.

EBV_Activation_Pathway cluster_key Conceptual Signaling Pathway TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC Activates Downstream Downstream Signaling Cascade PKC->Downstream BZLF1 BZLF1 Gene (Zebra) Downstream->BZLF1 Induces Expression EA_D Early Antigen-D (EA-D) BZLF1->EA_D Transactivates Lytic EBV Lytic Cycle Activation EA_D->Lytic FuscaxanthoneC This compound FuscaxanthoneC->PKC Inhibits (?) FuscaxanthoneC->Downstream Inhibits (?) key_TPA Inducer key_PKC Key Kinase key_Lytic Outcome key_FuscaxanthoneC Inhibitor

Caption: Conceptual signaling pathway for TPA-induced EBV reactivation and potential inhibition by this compound.

Experimental_Workflow start Start culture Culture Raji Cells start->culture treatment Treat with TPA and This compound culture->treatment incubation Incubate for 48h treatment->incubation fixation Prepare Smears and Fix Cells incubation->fixation staining Immunofluorescence Staining for EBV-EA fixation->staining analysis Fluorescence Microscopy and Cell Counting staining->analysis end Determine % Inhibition analysis->end

Caption: Experimental workflow for the EBV-EA activation inhibition assay.

Mechanism of Action

The precise mechanism by which this compound inhibits TPA-induced EBV-EA activation has not been elucidated. However, it is known that TPA activates protein kinase C (PKC), which in turn triggers a downstream signaling cascade leading to the expression of the EBV immediate-early transactivator protein, BZLF1 (also known as ZEBRA). BZLF1 then activates the expression of early viral genes, including the early antigen-D (EA-D), leading to the initiation of the lytic cycle. It is plausible that this compound exerts its inhibitory effect by interfering with one or more steps in this pathway, such as the activity of PKC or other downstream signaling molecules. Further research is required to pinpoint the exact molecular target(s) of this compound.

Future Directions

The initial findings on this compound are promising but preliminary. To fully assess its pharmacological potential, further research is warranted in the following areas:

  • Quantitative Analysis: Determination of the precise IC50 value for the inhibition of EBV-EA activation is crucial for comparing its potency with other potential chemopreventive agents.

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound within the TPA-induced signaling pathway will provide a deeper understanding of its mode of action.

  • Broader Pharmacological Screening: Evaluation of this compound for other potential pharmacological activities, such as anti-inflammatory, antioxidant, and direct cytotoxic effects against various cancer cell lines, would provide a more complete profile of its bioactivity.

  • In Vivo Studies: Should in vitro studies continue to yield positive results, evaluation in animal models of carcinogenesis will be a critical next step to determine its efficacy and safety in a whole-organism context.

Conclusion

This compound, a natural product from Garcinia fusca, has demonstrated potential as a cancer chemopreventive agent through its ability to inhibit EBV-EA activation in vitro.[1][2] While the currently available data is limited, it provides a strong rationale for further investigation into its pharmacological properties and mechanism of action. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this and other related xanthones.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Fuscaxanthone C from Garcinia fusca Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a prenylated xanthone isolated from the stem bark of Garcinia fusca.[1][2] Xanthones from Garcinia species are known for a variety of biological activities, making them of interest for further research and drug development. This document provides a detailed protocol for the extraction and isolation of this compound from Garcinia fusca bark, based on established phytochemical methods.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₆H₃₀O₆[1]
Molecular Weight438.52 g/mol
Compound TypePrenylated Xanthone[1]
Botanical SourceGarcinia fusca stem bark[1]

Extraction and Isolation Protocol

This protocol describes a multi-step process for the extraction and purification of this compound from the dried stem bark of Garcinia fusca. The methodology is based on solvent extraction followed by column and preparative thin-layer chromatography.

Materials and Equipment
  • Dried and powdered bark of Garcinia fusca

  • Acetone (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (ACS grade)

  • Silica gel for column chromatography (70-230 mesh)

  • Preparative TLC plates (Silica gel 60 F₂₅₄, 20x20 cm, 1-2 mm thickness)

  • Rotary evaporator

  • Glass chromatography column

  • TLC developing tanks

  • UV lamp (254 nm and 366 nm)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Scraper or spatula for TLC plates

  • Centrifuge and centrifuge tubes

Experimental Workflow Diagram

Fuscaxanthone_C_Extraction cluster_0 Step 1: Extraction cluster_1 Step 2: Fractionation cluster_2 Step 3: Purification A Dried Garcinia fusca Bark Powder B Maceration with Acetone A->B C Filtration and Concentration B->C D Crude Acetone Extract C->D E Silica Gel Column Chromatography D->E F Elution with n-Hexane/Ethyl Acetate Gradient E->F G Collection of Fractions F->G H TLC Analysis of Fractions G->H I Pooling of this compound-rich Fractions H->I J Preparative TLC I->J K Scraping of Fluorescent Band J->K L Elution from Silica with Methanol K->L M Filtration/Centrifugation L->M N Evaporation of Solvent M->N O Pure this compound N->O

Caption: Workflow for the extraction and purification of this compound.

Step-by-Step Procedure

1. Preparation of Plant Material

  • Obtain the stem bark of Garcinia fusca.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction

  • Macerate the powdered bark (e.g., 500 g) in acetone (e.g., 2.5 L) at room temperature for 48-72 hours with occasional stirring.

  • Filter the mixture through filter paper in a Büchner funnel.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude acetone extract.

3. Silica Gel Column Chromatography

  • Prepare a slurry of silica gel (e.g., 250 g) in n-hexane and pack it into a glass chromatography column.

  • Adsorb the crude acetone extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Collect fractions of a suitable volume (e.g., 50-100 mL).

  • Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (7:3, v/v).

  • Visualize the TLC plates under UV light (254 nm) and/or by staining with a suitable reagent.

  • Combine the fractions that show a similar profile and contain the target compound, this compound.

4. Preparative Thin-Layer Chromatography (pTLC)

  • Concentrate the combined fractions rich in this compound.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone or chloroform).

  • Apply the concentrated solution as a narrow band onto the baseline of a preparative TLC plate.

  • Develop the plate in a chamber saturated with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3, v/v).

  • After development, air-dry the plate and visualize the bands under UV light. This compound should appear as a UV-quenching band.

  • Carefully scrape the silica gel corresponding to the band of this compound from the plate.

  • Elute the compound from the collected silica gel by washing it multiple times with methanol or acetone.

  • Filter or centrifuge the mixture to remove the silica gel.

  • Evaporate the solvent from the filtrate under reduced pressure to yield purified this compound.

5. Structure Elucidation

  • The identity and purity of the isolated this compound can be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Quantitative Data

The yield of this compound from Garcinia fusca bark has not been explicitly reported in the reviewed literature. However, yields of other major xanthones from related Garcinia species can provide an expected range.

CompoundPlant SourceExtraction MethodYieldReference
α-mangostinGarcinia mangostana pericarpCentrifugal Partition Chromatography55.4 mg from 200 mg crude extract[3]
γ-mangostinGarcinia mangostana pericarpCentrifugal Partition Chromatography12.4 mg from 200 mg crude extract[3]
This compound Garcinia fusca bark Solvent Extraction & Chromatography Not Reported

Signaling Pathway Diagram (Placeholder)

As the primary focus of this document is the extraction protocol, a signaling pathway is not directly applicable. However, should research on the biological activity of this compound elucidate a specific mechanism of action, a diagram illustrating that pathway could be inserted here. For example, if this compound was found to inhibit a particular kinase cascade, a diagram of that pathway would be relevant.

Signaling_Pathway_Placeholder cluster_pathway Illustrative Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse FuscaxanthoneC This compound FuscaxanthoneC->Kinase2 Inhibition

Caption: Example of a potential signaling pathway inhibited by this compound.

References

High-performance liquid chromatography (HPLC) method for Fuscaxanthone C quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a xanthone isolated from the stem bark of Garcinia fusca.[1][2] Xanthones are a class of naturally occurring polyphenolic compounds with a variety of reported biological activities, making them of interest for pharmaceutical and nutraceutical research. Accurate and reliable quantification of this compound is essential for quality control of raw materials, standardization of extracts, and in vitro and in vivo pharmacological studies. This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.

PropertyValueReference
Molecular FormulaC₂₆H₃₀O₆[1]
Molecular Weight438.52 g/mol
UV Absorption Maxima (λmax)234-244 nm, 256-264 nm, 308-318 nm, 350-380 nm[1]
SourceStem bark of Garcinia fusca[1][2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Garcinia fusca Stem Bark

This protocol is based on the established methods for extracting xanthones from Garcinia species.[1]

Materials and Reagents:

  • Dried and powdered stem bark of Garcinia fusca

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 10 g of powdered Garcinia fusca stem bark.

  • Macerate the powder with 100 mL of acetone at room temperature for 24 hours.

  • Perform ultrasonication for 30 minutes to enhance extraction efficiency.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude acetone extract.

  • For HPLC analysis, accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Method for Quantification

The following HPLC method is adapted from validated methods for the quantification of other xanthones, such as α-mangostin, and is optimized for this compound based on its physicochemical properties.[3]

Instrumentation:

  • HPLC system with a PDA or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Gradient Program 0-20 min: 65% to 90% Acetonitrile20-25 min: 90% Acetonitrile25-30 min: Return to 65% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[3]
Injection Volume 10 µL
Preparation of Standard Solutions
  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 to 200 µg/mL.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables present representative data for a validated HPLC method for xanthone quantification, which can be used as a benchmark for the this compound method.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
150000
5250000
10500000
251250000
502500000
1005000000
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD 0.10
LOQ 0.35
Precision (Repeatability)
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6 over 3 days)
10< 2.0< 3.0
50< 1.5< 2.5
100< 1.0< 2.0
Accuracy (Recovery)
Amount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
8078.998.6
100101.2101.2
120119.599.6
Average Recovery (%) 99.8

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis plant_material Garcinia fusca Stem Bark powder Powdering plant_material->powder extraction Acetone Maceration & Sonication powder->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract dissolution Dissolve in Methanol crude_extract->dissolution filtering 0.45 µm Syringe Filtration dissolution->filtering hplc_injection HPLC Injection filtering->hplc_injection quantification Quantification at 254 nm hplc_injection->quantification

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the structurally similar xanthophyll, fucoxanthin, has been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for cell proliferation, survival, and angiogenesis. The following diagram illustrates this potential mechanism of action, which could be a starting point for investigating the biological activity of this compound.

signaling_pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_cellular_effects Cellular Effects Fuscaxanthone_C This compound PI3K PI3K Fuscaxanthone_C->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Potential mechanism of action of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a validated HPLC method. The described sample preparation and chromatographic conditions are robust and can be readily implemented in a laboratory setting. The provided validation data serves as a reliable benchmark for ensuring the accuracy and precision of the analytical results. Furthermore, the elucidation of potential biological activities through pathways such as PI3K/Akt/mTOR opens avenues for further research into the therapeutic potential of this compound.

References

Application Notes and Protocols: Structural Elucidaion of Fuscaxanthone C using Nuclear Magnetic Resonance (NMR) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a prenylated xanthone isolated from the stem bark of Garcinia fusca.[1] Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse and significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural characterization of these complex natural products is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel organic compounds.[2] This application note provides a detailed protocol for the analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The presented data and methodologies offer a comprehensive guide for researchers engaged in the isolation and characterization of xanthones and other natural products. The molecular formula for this compound has been determined to be C₂₆H₃₀O₆.[3]

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃. The assignments are based on comprehensive analysis of 1D and 2D NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY experiments.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
46.32s
56.81s
1'-H3.35d7.0
2'-H5.22t7.0
4'-H1.79s
5'-H1.67s
1''-H4.10d6.5
2''-H5.28t6.5
4''-H1.82s
5''-H1.86s
3-OCH₃3.81s
6-OCH₃3.90s
7-OCH₃3.80s
1-OH13.41s

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)Carbon Type (DEPT)
1160.4C
2108.8C
3163.9C
492.5CH
4a155.8C
597.0CH
5a154.7C
6158.8C
7142.7C
8111.6C
8a137.1C
9182.0C
9a103.7C
1'21.5CH₂
2'122.4CH
3'132.1C
4'18.3CH₃
5'25.9CH₃
1''26.6CH₂
2''123.5CH
3''131.8C
4''17.9CH₃
5''25.9CH₃
3-OCH₃55.9CH₃
6-OCH₃62.1CH₃
7-OCH₃61.8CH₃

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the acetone extract of the stem bark of Garcinia fusca using silica gel column chromatography and preparative thin-layer chromatography (TLC).[1]

  • Sample for NMR: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A Bruker Avance 500 MHz spectrometer (or equivalent) equipped with a 5 mm inverse probe.

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 1.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • DEPT-135:

    • Standard Bruker pulse program.

  • COSY (Correlation Spectroscopy):

    • Standard Bruker pulse program (cosygpqf).

    • Data points: 2048 x 2048

    • Number of Scans: 8 per increment

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Standard Bruker pulse program (hsqcedetgpsisp2.3).

    • Optimized for ¹JCH = 145 Hz.

    • Data points: 2048 x 256

    • Number of Scans: 16 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Standard Bruker pulse program (hmbcgplpndqf).

    • Optimized for long-range coupling of 8 Hz.

    • Data points: 2048 x 256

    • Number of Scans: 32 per increment

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Standard Bruker pulse program (noesygpph).

    • Mixing time: 500 ms.

    • Data points: 2048 x 256

    • Number of Scans: 32 per increment

Data Processing
  • Software: Bruker TopSpin or similar NMR processing software.

  • Processing:

    • Apply a sine-bell window function to both dimensions for 2D spectra.

    • Fourier transform and phase correct all spectra.

    • Calibrate the spectra using the TMS signal (δ = 0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (δ = 77.16 ppm for ¹³C).

    • Analyze and assign all peaks based on chemical shifts, coupling constants, and correlations from 2D spectra.

Mandatory Visualizations

Fuscaxanthone_C_Structure cluster_xanthone Xanthone Core cluster_substituents Substituents C1 1 C2 2 C1->C2 OH1 OH C1->OH1 C3 3 C2->C3 Prenyl2 Prenyl C2->Prenyl2 C4 4 C3->C4 OCH3_3 OCH₃ C3->OCH3_3 C4a 4a C4->C4a C9a 9a C4a->C9a O10 O C4a->O10 C5a 5a C5 5 C5a->C5 C5a->C9a C6 6 C5->C6 C7 7 C6->C7 OCH3_6 OCH₃ C6->OCH3_6 C8 8 C7->C8 OCH3_7 OCH₃ C7->OCH3_7 C8a 8a C8->C8a Prenyl8 Prenyl C8->Prenyl8 C8a->C5a O11 O C8a->O11 C9a->C1 C9 9 C9->C9a C9->O11 O10->C5a

Caption: Chemical structure of this compound.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_NMR_Acquisition NMR Data Acquisition cluster_Data_Processing Data Processing & Analysis cluster_Elucidation Structural Elucidation Isolation Isolation of this compound Dissolution Dissolution in CDCl₃ with TMS Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Fourier Transform & Phasing TwoD_NMR->Processing Calibration Calibration to TMS/Solvent Processing->Calibration Analysis Peak Assignment & Correlation Analysis Calibration->Analysis Structure Final Structure of this compound Analysis->Structure

Caption: Experimental workflow for NMR analysis.

PI3K_Akt_Pathway FuscaxanthoneC This compound PI3K PI3K FuscaxanthoneC->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Potential signaling pathway of this compound.

References

Protocol for Utilizing Fuscaxanthone C in Cancer Cell Line Studies: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fuscaxanthone C is a xanthone compound that has been isolated from the stem bark of the Garcinia fusca plant.[1] While xanthones from Garcinia species are recognized for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific research into the anticancer mechanisms of this compound is currently limited in publicly available literature.[2]

Given the nascent stage of research on this compound, this document will provide a detailed protocol and application notes for a closely related and extensively studied compound, Fucoxanthin . Fucoxanthin is a marine carotenoid found in brown seaweeds that has demonstrated significant anticancer effects across a wide range of cancer cell lines.[3][4][5] The methodologies and findings presented for Fucoxanthin can serve as a valuable reference and starting point for researchers intending to investigate the potential anticancer properties of this compound.

Fucoxanthin has been shown to inhibit the proliferation of numerous cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[3][4][6] Its mechanisms of action involve the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and apoptosis signaling cascades.[7][8][9]

This document provides a summary of the effective concentrations of Fucoxanthin in various cancer cell lines, detailed protocols for key in vitro assays, and visual representations of the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory effects of Fucoxanthin on the viability of various cancer cell lines are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for Fucoxanthin across different human cancer cell lines.

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
WiDrColon Adenocarcinoma~25 (for cell cycle arrest)24[10]
WiDrColon Adenocarcinoma~50 (for apoptosis)24[10]
MDA-MB-231Triple-Negative Breast Cancer6.25 - 300 (dose-dependent effect)24, 48, 72[6]
MDA-MB-468Triple-Negative Breast Cancer1.56 - 300 (dose-dependent effect)24, 48, 72[6]
KBOral Squamous Carcinoma25 - 200 (dose-dependent effect)24[11]
MIA PaCa-2Pancreatic CancerNot specified; effective in combination72[9]
PANC-1Pancreatic CancerNot specified; effective in combination72[9]
Caco-2Colon CancerSignificant decrease in viabilityNot specified[7]
HT-29Colon CancerSignificant decrease in viabilityNot specified[7]
DLD-1Colon CancerSignificant decrease in viabilityNot specified[7]
PC-3Prostate CancerReduced viabilityNot specified[7]
DU 145Prostate CancerReduced viabilityNot specified[7]
LNCaPProstate CancerReduced viabilityNot specified[7]
HeLaCervical CancerApoptosis inducedNot specified[8]
MCF-7Breast CancerHighly cytotoxicNot specified[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of Fucoxanthin on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Fucoxanthin (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of Fucoxanthin in complete growth medium. The final concentrations should bracket the expected IC50 value (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest Fucoxanthin treatment.

  • Remove the old medium from the wells and add 100 µL of the Fucoxanthin dilutions or control medium.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with Fucoxanthin

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Fucoxanthin at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cells treated with Fucoxanthin

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with Fucoxanthin as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture viability Cell Viability (MTT Assay) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle western_blot Western Blotting (Signaling Proteins) cell_culture->western_blot fucoxanthin_prep Fucoxanthin Stock Preparation (in DMSO) fucoxanthin_prep->viability fucoxanthin_prep->apoptosis fucoxanthin_prep->cell_cycle fucoxanthin_prep->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: General experimental workflow for studying Fucoxanthin's anticancer effects.

Fucoxanthin-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_caspases Caspase Cascade fucoxanthin Fucoxanthin bax Bax fucoxanthin->bax activates bcl2 Bcl-2 fucoxanthin->bcl2 inhibits bcl_xl Bcl-xL fucoxanthin->bcl_xl inhibits caspase9 Caspase-9 bax->caspase9 activates bcl2->caspase9 inhibits bcl_xl->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 activates parp PARP caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis induces cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Simplified diagram of the intrinsic apoptosis pathway modulated by Fucoxanthin.

Fucoxanthin-Induced G1 Cell Cycle Arrest Pathway

cell_cycle_pathway cluster_inhibitors CDK Inhibitors cluster_cyclin_cdk Cyclin/CDK Complex cluster_rb_e2f Rb-E2F Pathway fucoxanthin Fucoxanthin p21 p21 (WAF1/Cip1) fucoxanthin->p21 upregulates cdk4_6 CDK4/6 p21->cdk4_6 inhibits cyclinD Cyclin D cyclinD->cdk4_6 rb Rb cdk4_6->rb phosphorylates p_rb p-Rb (phosphorylated) rb->p_rb e2f E2F rb->e2f sequesters p_rb->e2f releases s_phase S Phase Entry e2f->s_phase promotes

Caption: Fucoxanthin's role in G1 cell cycle arrest via the p21 and Rb pathway.

References

Application Notes and Protocols for Fuscaxanthone C Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C, a member of the xanthone class of polyphenolic compounds, is of significant interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. This document provides detailed protocols for assessing the antioxidant capacity of this compound using two common and reliable spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of the Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical. This transfer neutralizes the radical, leading to a color change that can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant's radical scavenging capacity.

  • DPPH Assay: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is measured.[1][2]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance is typically measured at 734 nm.[3][4][5]

Quantitative Data Summary

While specific quantitative antioxidant data for this compound from DPPH and ABTS assays is not extensively available in the public domain, the following table presents representative data for other xanthones to provide a comparative context for expected antioxidant activity. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Xanthone DerivativeAssayIC50 (µg/mL)TEAC (mg Trolox Eq./g)Reference Compound
α-MangostinDPPH1.0 (µg/mL)--
Various XanthonesDPPH-0.20 - 1.50Trolox
GartaninPeroxynitrite Scavenging---
8-hydroxycudraxanthone GPeroxynitrite Scavenging---
γ-MangostinPeroxynitrite Scavenging---

Note: The antioxidant activity of xanthones can be influenced by their specific chemical structure, including the number and position of hydroxyl and prenyl groups.[6][7]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted for the analysis of this compound.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of this compound or the positive control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of each sample concentration and 100 µL of methanol.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1][3]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • Determination of IC50: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Scavenging Assay Protocol

This protocol is adapted for the analysis of this compound.

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (analytical grade)

  • Phosphate-buffered saline (PBS) or water

  • Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical cation.[3][5]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[3]

  • Preparation of this compound Stock and Working Solutions: Prepare stock and working solutions of this compound and the positive control (Trolox) as described in the DPPH assay protocol.

  • Assay:

    • In a 96-well microplate, add 20 µL of each concentration of this compound or the positive control to separate wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[8][9]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS•+ radical scavenging activity can be calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution.

  • Determination of IC50 or TEAC: Plot the percentage of inhibition against the concentration to determine the IC50 value. Alternatively, a calibration curve using Trolox can be created to express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro antioxidant capacity assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound This compound Stock Solution Dilutions Serial Dilutions Compound->Dilutions Reaction Mix Sample/Control with Radical Solution Dilutions->Reaction Radical Radical Solution (DPPH or ABTS•+) Radical->Reaction Control Positive Control (e.g., Trolox) Control->Reaction Incubation Incubate in Dark Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 / TEAC Calculation->IC50

Caption: General workflow for DPPH and ABTS antioxidant capacity assays.

Concluding Remarks

The provided protocols offer a standardized approach for evaluating the antioxidant potential of this compound. Adherence to these detailed methodologies will ensure the generation of reproducible and comparable data, which is crucial for the screening and development of new antioxidant-based therapeutic agents. It is recommended to perform these assays in triplicate to ensure the accuracy of the results.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Fuscaxanthone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a prenylated xanthone isolated from the stem bark of Garcinia fusca.[1] The xanthone scaffold is recognized for a wide range of pharmacological activities, including potent anti-inflammatory properties.[2][3] Compounds in this class have been shown to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] This modulation leads to a reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

These application notes provide a comprehensive guide to performing an in vitro anti-inflammatory assay using this compound. The protocols detailed below are designed for a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Note on Data Presentation: To date, specific quantitative data on the in vitro anti-inflammatory activity of this compound is not extensively available in peer-reviewed literature. Therefore, the data presented in the following tables are representative values derived from studies on a closely related and well-characterized xanthone, α-mangostin, to illustrate the expected outcomes of the described assays.

Data Presentation

The following tables summarize the expected dose-dependent inhibitory effects of a representative xanthone on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effect on Nitric Oxide (NO) Production

Concentration (µM)NO Production (% of LPS Control)Standard Deviation
0 (Vehicle Control)100± 5.2
185.3± 4.1
562.1± 3.5
1041.7± 2.8
2523.9± 2.1
5012.5± 1.5
IC₅₀ (µM) ~15

Table 2: Effect on Pro-inflammatory Cytokine Secretion

Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Unstimulated Control 25.4 ± 3.115.8 ± 2.2
LPS Control 2150.7 ± 150.31850.2 ± 135.7
1 1890.5 ± 120.91625.9 ± 110.4
5 1430.1 ± 98.61240.8 ± 95.3
10 980.6 ± 75.2855.4 ± 68.9
25 540.3 ± 45.8470.1 ± 38.7
50 280.9 ± 25.1245.6 ± 20.5

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line, RAW 264.7, is a suitable model for in vitro analysis of nitric oxide production and inflammatory responses.

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with anti-inflammatory assays.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL (1000 µL per well) and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • In a new 96-well plate, add 100 µL of the supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α and IL-6 in the culture supernatant.

  • Follow steps 1-4 from the Nitric Oxide Production Assay to prepare the cell culture supernatants.

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell culture supernatants and standards.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the specified wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 Macrophages incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_fuscaxanthone Add this compound incubate_24h_1->add_fuscaxanthone incubate_1h Incubate 1h add_fuscaxanthone->incubate_1h add_lps Add LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for TNF-α & IL-6 collect_supernatant->elisa_assay

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

nf_kappa_b_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates Fuscaxanthone This compound Fuscaxanthone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1_nuc->Genes activates Fuscaxanthone This compound Fuscaxanthone->ERK inhibits Fuscaxanthone->JNK inhibits Fuscaxanthone->p38 inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Fuscaxanthone C: Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the effect of Fuscaxanthone C on cell viability using common colorimetric assays, namely the MTT and XTT assays. This compound, a xanthone isolated from the stem bark of Garcinia fusca, is a subject of interest for its potential chemopreventive activities.[1] These protocols are designed to offer a standardized method for evaluating its cytotoxic and anti-proliferative effects on cancer cell lines.

Introduction

This compound belongs to a class of compounds known as xanthones, which have demonstrated a range of biological activities, including anticancer effects.[2] While research on this compound is emerging, related compounds like fucoxanthin have been extensively studied and shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis.[3][4] Fucoxanthin has been reported to modulate key signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are critical for cell survival and proliferation.[3][5][6] The protocols detailed below provide a framework for investigating whether this compound exhibits similar effects.

Data Presentation

The following table summarizes hypothetical quantitative data from an MTT assay investigating the effect of this compound on a generic cancer cell line. This data is for illustrative purposes and should be replaced with experimental findings.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100%
11.1880.07295%
51.0500.06584%
100.8750.05170%
250.6250.04350%
500.3130.03025%
1000.1500.02112%

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the formazan is completely dissolved.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[10]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is another colorimetric method to determine cell viability. Unlike MTT, the product of XTT reduction is water-soluble, thus avoiding a solubilization step.[11]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).[12]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at 450 nm. A reference wavelength between 630-690 nm should be used to subtract the background absorbance.

Visualizations

The following diagrams illustrate the experimental workflow for a cell viability assay and a potential signaling pathway affected by this compound, based on the known effects of related compounds.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound B->C D Incubate (24-72h) C->D E Add Viability Reagent (MTT/XTT) D->E F Incubate (2-4h) E->F G Measure Absorbance F->G H Data Analysis G->H

Caption: Workflow for MTT/XTT cell viability assay.

G cluster_pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition Fuscaxanthone_C This compound PI3K PI3K Fuscaxanthone_C->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition.

References

Application Notes and Protocols for Fuscaxanthone C in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a xanthone isolated from the stem bark of Garcinia fusca[1][2]. Like many xanthones, it has garnered interest for its potential pharmacological activities, including cancer chemopreventive effects[1][2][3]. Preliminary in vitro studies have indicated that this compound can influence key cellular processes, such as the NF-κB signaling pathway and mitochondrial function[4]. These application notes provide detailed protocols for the proper dissolution of this compound and its application in relevant in vitro assays.

Data Presentation: Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₃₀O₆[1]
Molecular Weight 438.51 g/mol [1][4]
CAS Number 15404-76-9[1][4]
Appearance White to light yellow solid[4]
Solubility DMSO: 10 mg/mL (22.80 mM)[1][4][5]
Storage (Solid) 4°C, protect from light[4]
Storage (Stock Solution) -20°C (up to 1 month) or -80°C (up to 6 months), protect from light[4]

Experimental Protocols

Dissolution of this compound for In Vitro Use

This protocol details the preparation of a stock solution of this compound, optimized for solubility and stability for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, newly opened

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

  • Water bath or heating block set to 37°C and 60°C

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Initial Dissolution: To aid dissolution, warm the tube at 37°C for 5-10 minutes and vortex briefly.

  • Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to break up any aggregates.

  • Heating: For complete dissolution, heat the solution to 60°C. Monitor closely and vortex intermittently until the solution is clear[1][4]. Caution: Use appropriate safety measures when heating DMSO.

  • Sterilization: If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light[4].

  • Working Solution Preparation: For cell culture experiments, dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%).

NF-κB (p65) Activity Assay (ELISA-based)

This protocol describes an ELISA-based method to measure the DNA-binding activity of the NF-κB p65 subunit in nuclear extracts, a key indicator of NF-κB pathway activation.

Materials:

  • NF-κB p65 Transcription Factor Assay Kit (e.g., Abcam ab133112 or similar)

  • Cell line of interest (e.g., HT-29, HeLa)

  • This compound working solution

  • TNF-α (or other NF-κB activator)

  • Nuclear extraction kit

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a culture plate at an appropriate density. Allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating the cells with an agonist like TNF-α for a predetermined duration (e.g., 30 minutes). Include untreated and vehicle control groups.

  • Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of a nuclear extraction kit. Determine the protein concentration of the extracts.

  • ELISA Assay: a. Add equal amounts of nuclear extract protein to the wells of the NF-κB p65 assay plate, which are pre-coated with an NF-κB consensus sequence. b. Incubate to allow the p65 subunit in the extracts to bind to the DNA. c. Wash the wells to remove non-specific binding. d. Add the primary antibody against the NF-κB p65 subunit and incubate. e. Wash, then add the HRP-conjugated secondary antibody and incubate. f. Wash again, and add the developing solution. g. Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of active p65 bound to the DNA. Compare the absorbance values of the this compound-treated groups to the stimulated and unstimulated controls to determine the inhibitory effect.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol uses the lipophilic cationic dye JC-1 to assess mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.

Materials:

  • JC-1 dye

  • Cell line of interest (e.g., HT-29)

  • This compound working solution

  • FCCP or other uncoupling agent (positive control)

  • Flow cytometer or fluorescence plate reader

  • Assay buffer (e.g., PBS or HBSS)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a culture plate or multi-well plate suitable for the detection method. After adherence, treat the cells with different concentrations of this compound for the desired time (e.g., 2 hours)[4]. Include a positive control group treated with FCCP.

  • JC-1 Staining: a. Prepare the JC-1 staining solution according to the manufacturer's instructions. b. Remove the culture medium from the cells and wash once with PBS. c. Add the JC-1 staining solution to the cells and incubate at 37°C in the dark for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells with assay buffer.

  • Detection (Flow Cytometry): a. Harvest the cells by trypsinization and resuspend them in assay buffer. b. Analyze the cells using a flow cytometer. Detect green fluorescence (monomers) in the FITC channel (e.g., ~530 nm) and red fluorescence (aggregates) in the PE channel (e.g., ~590 nm).

  • Detection (Fluorescence Plate Reader): a. Add fresh assay buffer to the wells. b. Measure the fluorescence intensity using a plate reader with appropriate filters for green and red fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_exp In Vitro Assays cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO (10 mg/mL) stock Prepare Aliquots (-80°C Storage) dissolve->stock working Dilute to Working Concentration in Media stock->working cell_culture Seed and Treat Cells working->cell_culture nfkb_assay NF-κB (p65) Activity Assay cell_culture->nfkb_assay mmp_assay Mitochondrial Membrane Potential (JC-1) Assay cell_culture->mmp_assay cyto_assay Cytotoxicity Assay (e.g., MTS/MTT) cell_culture->cyto_assay analyze Analyze and Interpret Results nfkb_assay->analyze mmp_assay->analyze cyto_assay->analyze nfkb_pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α receptor Receptor (e.g., TNFR) TNFa->receptor bind LPS LPS LPS->receptor bind IKK IKK Complex receptor->IKK activates inactive_nfkb p65 p50 IκBα IKK->inactive_nfkb:ikb phosphorylates IkB IκBα IkB->IkB Ubiquitination & Degradation p65 p65 active_nfkb p65 p50 p50 p50 fuscaxanthone This compound fuscaxanthone->IKK inhibits (?) fuscaxanthone->active_nfkb inhibits nuclear translocation dna DNA (κB site) active_nfkb->dna binds transcription Gene Transcription (Inflammation, Survival) dna->transcription induces

References

Application Notes and Protocols for the Spectroscopic Characterization of Fuscaxanthone C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fuscaxanthone C is a xanthone derivative that has been isolated from plant species such as Garcinia fusca.[1][2] The structural elucidation and characterization of this natural product are crucial for its potential development as a therapeutic agent. Spectroscopic techniques are fundamental to this process, providing detailed information about its chemical structure, functional groups, and molecular weight. This document outlines the standard spectroscopic methods and protocols for the comprehensive characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound and related xanthones is typically achieved through a combination of spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2][3]

Table 1: Spectroscopic Data for this compound
Spectroscopic TechniqueObserved DataReference
UV-Vis (in MeOH) λmax (log ε): 246 (4.54), 262 (4.44), 318 (4.29), 350 (sh) (3.85) nmIto et al., 2003
IR (KBr) νmax: 3450, 1640, 1610, 1580 cm⁻¹Ito et al., 2003
¹H NMR (in Acetone-d₆) δ (ppm): 13.74 (1H, s), 7.35 (1H, d, J=9.0 Hz), 6.88 (1H, d, J=9.0 Hz), 6.30 (1H, s), 4.12 (2H, d, J=6.5 Hz), 3.82 (3H, s), 3.35 (2H, d, J=7.0 Hz), 1.85 (3H, s), 1.78 (3H, s), 1.68 (3H, s)Ito et al., 2003
¹³C NMR (in Acetone-d₆) δ (ppm): 182.5, 164.1, 161.8, 156.2, 155.9, 144.1, 138.0, 132.3, 131.7, 123.6, 122.1, 112.5, 103.9, 93.4, 62.4, 25.9, 21.8, 18.2, 17.9Ito et al., 2003
High-Resolution Mass Spectrometry (HR-FABMS) m/z: 411.1808 [M+H]⁺ (Calculated for C₂₄H₂₇O₆: 411.1808)Ito et al., 2003

Note: The data presented here is based on published literature and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for identifying chromophores, such as the conjugated systems present in xanthones.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.2 and 0.8 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the this compound solution and record the absorption spectrum over a wavelength range of 200-600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known. The characteristic absorption bands for xanthones typically appear in the ranges of 230-260 nm, 300-330 nm, and sometimes a shoulder around 350-380 nm.[4]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For xanthones, this is useful for identifying hydroxyl, carbonyl, and aromatic C-H and C=C bonds.[5]

Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of dry this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method: Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Measurement: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Measurement: Place the sample pellet or film in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for functional groups. For this compound, expect to see bands corresponding to O-H stretching (around 3450 cm⁻¹), C=O stretching of the xanthone core (around 1640 cm⁻¹), and aromatic C=C stretching (around 1610 and 1580 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) experiments identify the different types of protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between them.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or methanol-d₄) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum to determine the chemical shifts, coupling constants, and integration of the proton signals.

    • ¹³C NMR: Acquire a carbon spectrum to identify the chemical shifts of all carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for establishing the connectivity of the molecular skeleton.

  • Data Analysis: Analyze the spectra to assign all proton and carbon signals and piece together the structure of this compound.[6]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For HRMS, ensure the instrument is properly calibrated to provide high mass accuracy.

  • Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M]⁺). Use the accurate mass from HRMS to calculate the elemental formula.

Visualizations

Experimental_Workflow cluster_extraction Isolation cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Structure Elucidation Plant_Material Garcinia fusca Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Fuscaxanthone_C Isolated this compound Chromatography->Fuscaxanthone_C UV_Vis UV-Vis Spectroscopy Fuscaxanthone_C->UV_Vis IR IR Spectroscopy Fuscaxanthone_C->IR NMR NMR Spectroscopy (1D & 2D) Fuscaxanthone_C->NMR MS Mass Spectrometry (HRMS) Fuscaxanthone_C->MS UV_Data Chromophore System UV_Vis->UV_Data IR_Data Functional Groups IR->IR_Data NMR_Data C-H Framework NMR->NMR_Data MS_Data Molecular Formula MS->MS_Data Structure Structure of this compound UV_Data->Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Logical workflow for 2D NMR-based structure elucidation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Fuscaxanthone C in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Fuscaxanthone C for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add its DMSO stock solution to my cell culture medium?

A1: This is a common issue known as "precipitation upon dilution" or "solvent-shifting." this compound, like other xanthones, is a lipophilic (hydrophobic) compound with poor aqueous solubility[1][2][3]. While it dissolves well in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), the final cell culture medium is almost entirely aqueous. When you add the concentrated DMSO stock to the medium, the solvent environment changes drastically and rapidly from organic to aqueous. This "polarity shock" causes the this compound to crash out of the solution, forming a visible precipitate[4]. Exceeding the maximum soluble concentration of the compound in the final medium is the primary cause of this precipitation[4].

Q2: What is the most direct method to improve the solubility of this compound for my experiments?

A2: The most straightforward and widely used method is co-solvency , where a water-miscible organic solvent is used to first dissolve the compound before dilution[5][6]. For most cell-based assays, DMSO is the preferred co-solvent due to its high solubilizing power for a wide range of compounds[7]. The key is to optimize your dilution strategy to minimize precipitation and keep the final solvent concentration low enough to avoid cellular toxicity[8].

Q3: What are the best practices for using DMSO as a co-solvent to prepare my this compound working solution?

A3: To minimize precipitation and ensure experimental consistency, follow these steps:

  • High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Control Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells and affect experimental outcomes[8][9][10]. Ensure this final concentration is consistent across all treatments and controls.

  • Optimize Dilution: Instead of adding the DMSO stock directly into the full volume of medium, add the culture medium dropwise into your stock solution while vortexing vigorously[11]. This gradual change in polarity can help keep the compound in solution.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Temperature shifts can cause components to precipitate out of the solution[4].

  • Include a Vehicle Control: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO (or other co-solvent) without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.

Q4: I'm following best practices for DMSO dilution, but my this compound still precipitates at my desired working concentration. What are my next options?

A4: If co-solvency alone is insufficient, you can explore more advanced solubility enhancement techniques. The two most common and effective methods for in-vitro assays are:

  • Cyclodextrin Complexation: This involves using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[12]. They can encapsulate the poorly soluble this compound molecule, forming a water-soluble "inclusion complex"[13][14][15].

  • Nanoformulation: This advanced technique involves encapsulating this compound into nanocarriers like lipid nanoparticles, polymeric nanoparticles, or nanoemulsions. These formulations improve water dispersibility and can enhance cellular uptake[1][16][17].

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?

A5: It is crucial to determine the kinetic solubility of this compound under your exact experimental conditions (i.e., your specific cell culture medium, temperature, and final DMSO concentration). This can be done with a simple plate-based assay where you prepare serial dilutions of your compound and assess for precipitation either visually with a microscope or quantitatively using a plate reader to detect light scattering[4]. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for cell-based assays.

Problem Potential Cause(s) Recommended Solution(s)
Immediate, heavy precipitation upon adding stock solution to medium. 1. Exceeded Solubility Limit: The target concentration is too high for the final medium composition[4].2. Improper Dilution Technique: Rapid solvent shifting causes the compound to crash out of solution[11].1. Determine the kinetic solubility to find the true maximum concentration (see Protocol 3).2. Add the medium dropwise to the DMSO stock while vortexing[11].3. Consider using a solubility-enhancing technique like cyclodextrins (see Protocol 2).
Solution is initially clear but becomes cloudy or forms a precipitate after incubation (e.g., 1-24 hours at 37°C). 1. Temperature-Dependent Solubility: The compound may be less stable in solution at 37°C over time[4].2. Interaction with Media Components: this compound may interact with salts, proteins, or other components in the serum, leading to the formation of insoluble complexes[4][18].3. pH Shift: Cell metabolism can alter the pH of the medium, affecting compound solubility[19].1. Confirm solubility at 37°C over the full duration of your experiment.2. Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, you may need to use a serum-free medium for the treatment period.3. Ensure your medium is adequately buffered (e.g., with HEPES) and that CO2 levels in the incubator are correct[20].
Inconsistent or non-reproducible assay results. 1. Variable Precipitation: Undetected micro-precipitates can lead to inconsistent effective concentrations of the compound.2. Solvent Toxicity: Inconsistent final DMSO concentrations across wells or experiments.3. Compound Degradation: this compound may be unstable in the aqueous medium over time.1. Filter the final working solution through a 0.22 µm syringe filter before adding to cells to remove any micro-precipitates.2. Be meticulous about maintaining a consistent final DMSO concentration in all wells, including controls[8].3. Prepare fresh working solutions for each experiment.

Data Presentation

Table 1: Comparison of Common Organic Solvents for Cell-Based Assays

Solvent Properties Typical Final Concentration Advantages Disadvantages & Considerations
DMSO (Dimethyl Sulfoxide)Aprotic, highly polar< 0.5%[10]Excellent solubilizing power for many hydrophobic compounds.Can be cytotoxic at >0.5%[21]. May affect cell differentiation and other cellular processes[8].
Ethanol Protic, polar< 0.5%Less toxic than DMSO for some cell lines. Readily available.Generally a weaker solvent for highly lipophilic compounds compared to DMSO. Can cause cellular stress[8].
Acetone Aprotic, polar< 0.5%Can be a favorable solvent with low cytotoxicity in some systems[9].Volatile, which can make concentration management difficult. Less commonly used than DMSO or ethanol.
DMF (Dimethylformamide)Aprotic, polar< 0.1%Strong solubilizing power.Generally more toxic than DMSO, ethanol, or acetone[9]. Use with caution and only when other solvents fail.

Table 2: Overview of this compound Solubility Enhancement Strategies

Method Principle of Action Relative Complexity Key Considerations
Co-solvency Dissolving the compound in a water-miscible organic solvent (e.g., DMSO) before aqueous dilution[5].LowMust control for solvent toxicity. May not be sufficient for very high concentrations.
Cyclodextrin Complexation Encapsulation of the hydrophobic this compound molecule within the cyclodextrin's lipophilic core, forming a water-soluble complex[12].MediumRequires screening for the best type of cyclodextrin (e.g., HP-β-CD, RAMEB)[14]. May alter the bioavailability of the compound to the cells.
Nanoformulation Encapsulating this compound in nanocarriers (e.g., lipid or polymeric nanoparticles) to create a stable aqueous dispersion[1][17].HighRequires specialized equipment and formulation expertise. The nanocarrier itself must be tested for cellular toxicity and effects.
pH Adjustment Modifying the pH of the solvent to ionize the compound, which typically increases aqueous solubility[6].LowNot practical for cell-based assays due to the strict pH requirements (typically pH 7.2-7.4) of cell culture media[4].

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions using a Co-Solvent (DMSO)

  • Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved. Store at -20°C or -80°C.

  • Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is very low, make an intermediate dilution of your stock in 100% DMSO. This minimizes pipetting errors.

  • Prepare Final Working Solution: a. Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. b. In a sterile tube, pipette the required volume of the DMSO stock solution. c. Crucially , add the pre-warmed medium dropwise to the DMSO stock while continuously vortexing or vigorously pipetting to mix[11]. This gradual dilution is critical to prevent precipitation. d. Bring to the final volume with the medium. The final DMSO concentration should ideally be below 0.5%.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it has likely precipitated.

  • Application: Add the final working solution to your cells immediately after preparation. Prepare a vehicle control using the same dilution steps with DMSO only.

Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice[12].

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in serum-free cell culture medium or PBS. Gentle warming (40-50°C) may be required to fully dissolve the HP-β-CD. Sterilize through a 0.22 µm filter.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in a suitable organic solvent like ethanol or acetone (e.g., 40 mM). DMSO can also be used.

  • Form the Inclusion Complex: a. In a sterile glass vial, add the desired amount of the this compound stock solution. b. Evaporate the organic solvent completely under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin film of the compound on the vial wall. c. Add the pre-warmed (37°C) HP-β-CD solution to the vial. d. Shake the mixture vigorously at room temperature or 37°C for 24-48 hours, protected from light.

  • Prepare Final Solution: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any uncomplexed, insoluble compound.

  • Application: The resulting supernatant contains the water-soluble this compound-cyclodextrin complex. Determine the concentration of this compound in the supernatant spectrophotometrically and use this solution for your cell treatments. Remember to use the HP-β-CD solution as the vehicle control.

Protocol 3: Determination of Kinetic Solubility in Cell Culture Medium

This assay determines the maximum concentration of this compound that can be maintained in solution under your specific experimental conditions[4].

  • Materials: 96-well clear flat-bottom plate, this compound stock in 100% DMSO, complete cell culture medium, multichannel pipette, plate reader capable of measuring absorbance at ~620 nm (for light scattering).

  • Plate Setup: a. Add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to wells in columns 1-11. Add 200 µL to column 12 (blank). b. Prepare a 2X top concentration of your compound. For example, if you want your highest test concentration to be 100 µM with 0.5% DMSO, you would add 4 µL of a 5 mM DMSO stock to 196 µL of medium. c. Add 400 µL of this 2X top concentration solution to the first well of a separate dilution plate. d. Perform a 1:2 serial dilution down the columns of the dilution plate by transferring 200 µL to the next well containing 200 µL of medium. e. Transfer 100 µL from each well of the dilution plate to the corresponding wells of the final assay plate. This will result in a final volume of 200 µL and a constant DMSO concentration across all wells.

  • Controls:

    • Positive Control (Precipitate): A well with a very high, known-to-precipitate concentration of your compound.

    • Negative Control (No Precipitate): Medium with the final DMSO concentration only.

    • Blank: Medium only.

  • Incubation: Cover the plate and incubate under your experimental conditions (e.g., 37°C) for a relevant time period (e.g., 2 hours or 24 hours).

  • Measurement: a. Visual Inspection: Carefully inspect each well under a light microscope for visible signs of crystalline or amorphous precipitate. b. Instrumental Measurement: Read the absorbance (light scattering) of the plate on a plate reader at a wavelength between 500-700 nm. An increase in absorbance compared to the negative control indicates the formation of a precipitate.

  • Analysis: The kinetic solubility is the highest concentration that does not show visible precipitate and/or a significant increase in absorbance over the negative control.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Precipitation Start Start: this compound precipitates in medium CheckSolvent Is final solvent concentration (e.g., DMSO) < 0.5%? Start->CheckSolvent AdjustSolvent Action: Reduce solvent concentration. Re-test. CheckSolvent->AdjustSolvent No CheckDilution Are you using a gradual (dropwise) dilution method? CheckSolvent->CheckDilution Yes AdjustSolvent->CheckSolvent AdjustDilution Action: Add warm medium dropwise to DMSO stock while vortexing. CheckDilution->AdjustDilution No CheckConcentration Is the target concentration below the kinetic solubility limit? CheckDilution->CheckConcentration Yes AdjustDilution->CheckDilution DetermineSolubility Action: Determine kinetic solubility in your medium (See Protocol 3). CheckConcentration->DetermineSolubility No / Unsure AdvancedMethods Problem Persists: Consider Advanced Methods CheckConcentration->AdvancedMethods Still Precipitates Success Success: Compound is soluble. Proceed with experiment. CheckConcentration->Success Yes DetermineSolubility->CheckConcentration Cyclodextrin Option 1: Cyclodextrin Complexation (See Protocol 2) AdvancedMethods->Cyclodextrin Nanoformulation Option 2: Nanoformulation AdvancedMethods->Nanoformulation Cyclodextrin->Success Nanoformulation->Success

Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.

CoSolventWorkflow Recommended Co-Solvent Dilution Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Result Stock This compound in 100% DMSO Stock Mixing Vortexing Tube Stock->Mixing Pipette small volume of stock Medium Complete Cell Culture Medium (37°C) Medium->Mixing Add DROPWISE to stock Final Final Working Solution (Clear & Soluble) Mixing->Final

Caption: The recommended workflow for diluting a DMSO stock to prevent precipitation.

Caption: this compound is encapsulated within the cyclodextrin's lipophilic cavity.

References

Optimizing extraction yield of Fuscaxanthone C from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Fuscaxanthone C from plant material. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound?

A1: this compound is a xanthone that has been isolated from the stem bark of the plant Garcinia fusca[1][2].

Q2: Which solvents are most effective for extracting this compound and other xanthones?

A2: While specific optimization data for this compound is limited, studies on xanthone extraction from other Garcinia species, such as Garcinia mangostana (mangosteen), have shown that polar to semi-polar solvents are effective. Acetone and ethanol have demonstrated high efficacy in extracting total xanthones.[3][4][5] Methanol and ethyl acetate have also been successfully used.[3][6] The choice of solvent can significantly impact the yield and purity of the extract.

Q3: What are the recommended starting conditions for this compound extraction?

A3: Based on protocols for similar xanthones, a good starting point for the extraction of this compound from dried and powdered Garcinia fusca bark would be maceration or ultrasonication with ethanol or acetone. For instance, ultrasonic-assisted extraction with 80% ethanol for about 30 minutes has been shown to be efficient for xanthone extraction from mangosteen pericarp[3][6].

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of xanthones[7]. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape[8]. Detection is usually performed using a photodiode array (PDA) detector at a wavelength around 320 nm, which is a common absorbance maximum for xanthones[7].

Q5: What are the known biological activities of this compound?

A5: this compound has been investigated for its cancer chemopreventive activity[1][2]. Xanthones, as a class of compounds, are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects[3][9]. They have been shown to modulate various signaling pathways involved in cancer progression[9].

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to efficiently extract the compound. 3. Inadequate Particle Size: Plant material may not be ground finely enough, limiting solvent penetration. 4. Low Concentration in Source Material: The concentration of this compound in the plant material may be naturally low.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). Consider using solvent mixtures (e.g., ethanol/water). 2. Parameter Optimization: Systematically vary the extraction time and temperature. For heat-sensitive compounds, prolonged exposure to high temperatures should be avoided. Microwave-assisted or ultrasonic-assisted extraction can enhance yield with shorter times and lower temperatures.[3] 3. Grind Plant Material: Reduce the particle size of the dried plant material to increase the surface area for extraction. 4. Source Material Analysis: If possible, obtain plant material from a reliable source with known quality.
Co-extraction of Impurities 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of other compounds (e.g., chlorophylls, lipids, other phenolics). 2. Plant Matrix Complexity: The natural complexity of the plant material leads to the co-extraction of various substances.1. Solvent Polarity Adjustment: Use a less polar solvent to reduce the extraction of highly polar impurities, or vice-versa. 2. Sequential Extraction: Perform a pre-extraction with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent for the target xanthones. 3. Post-extraction Clean-up: Employ solid-phase extraction (SPE) or liquid-liquid partitioning to separate this compound from impurities.
Degradation of this compound 1. Exposure to Light: Xanthones can be sensitive to photodegradation. 2. High Temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation can cause degradation. 3. Extreme pH: Highly acidic or alkaline conditions may affect the stability of the xanthone structure.1. Protect from Light: Conduct extraction and subsequent processing steps in amber glassware or under low-light conditions. 2. Temperature Control: Use lower extraction temperatures, and for solvent removal, a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C) is recommended. 3. Maintain Neutral pH: Unless an acidic or basic medium is required for a specific extraction technique, maintain a near-neutral pH.
Inconsistent Results 1. Variability in Plant Material: Differences in the age, growing conditions, and harvesting time of the plant can affect the concentration of this compound. 2. Inconsistent Extraction Parameters: Minor variations in solvent-to-solid ratio, temperature, or extraction time can lead to different yields. 3. Inaccurate Quantification: Issues with the analytical method, such as improper calibration or sample preparation.1. Standardize Plant Material: Use a single, homogenized batch of plant material for a series of experiments. 2. Strict Protocol Adherence: Carefully control all extraction parameters. 3. Analytical Method Validation: Ensure your HPLC or other quantification method is properly validated for linearity, accuracy, and precision.

Data Presentation

Table 1: Comparison of Extraction Methods for Xanthones from Garcinia Species

Note: This data is for total xanthones or specific xanthones from Garcinia mangostana and serves as a reference for optimizing this compound extraction.

Extraction MethodSolventTemperature (°C)TimeXanthone Yield (mg/g dry weight)Reference
Maceration80% Ethanol332 h0.0565[3][6]
Soxhlet Extraction80% Ethanol332 h0.1221[3][6]
Ultrasonic-Assisted80% Ethanol330.5 h0.1760[3]
Microwave-Assisted71% Ethanol-2.24 minNot specified, but higher than maceration
Maceration95% EthanolAmbient-31.55[6]
Soxhlet ExtractionEthanol65-7015 h31.26[6]

Table 2: Influence of Solvent and Extraction Time on Total Xanthone Yield from Garcinia mangostana Pericarp

SolventExtraction Time (h)Total Xanthone Yield (relative)Reference
Acetone48Highest[4][5]
Ethanol24High[4][5]
Ethyl Acetate-Moderate[4][5]
Methanol-Moderate[4][5]
Hexane-Low[4][5]
Water-Very Low[4][5]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods used for xanthone extraction from Garcinia mangostana and is a recommended starting point.

  • Preparation of Plant Material:

    • Obtain dried stem bark of Garcinia fusca.

    • Grind the bark into a fine powder (e.g., to pass through a 40-mesh sieve).

    • Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

  • Extraction:

    • Weigh 10 g of the dried powder and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol (solvent-to-solid ratio of 10:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 35°C) for 30 minutes.

  • Isolation of Crude Extract:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 100 mL of 80% ethanol under the same conditions to maximize yield.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the ethanol is removed.

    • The resulting crude extract can be further dried in a vacuum oven.

  • Quantification:

    • Dissolve a known weight of the crude extract in methanol.

    • Analyze the concentration of this compound using a validated HPLC-PDA method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This is a general method for xanthone analysis that can be optimized for this compound.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (A) and water with 0.1% formic acid (B). A starting gradient could be 70% A, increasing to 95% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound (if available) in methanol. Create a series of dilutions to generate a calibration curve.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Dried Garcinia fusca Bark grinding Grinding start->grinding drying Drying (40-50°C) grinding->drying extraction Ultrasonic-Assisted Extraction (e.g., 80% Ethanol, 35°C, 30 min) drying->extraction filtration Filtration extraction->filtration re_extraction Re-extraction of Residue filtration->re_extraction Residue combine Combine Filtrates filtration->combine Filtrate re_extraction->combine Filtrate evaporation Rotary Evaporation (40-50°C) combine->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc HPLC-PDA Analysis crude_extract->hplc quantification Quantification of this compound hplc->quantification signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k stat3 STAT3 receptor->stat3 fak FAK receptor->fak akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation stat3->proliferation metastasis Metastasis fak->metastasis xanthone Xanthones (e.g., this compound) xanthone->pi3k xanthone->akt xanthone->mtor xanthone->stat3 xanthone->fak

References

Troubleshooting baseline separation of Fuscaxanthone C in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Fuscaxanthone C using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for analyzing this compound?

Q2: I am not getting baseline separation between this compound and other components in my sample. What should I do?

A2: Poor resolution is a common issue in HPLC.[5][6] To improve the separation, you can try several approaches:

  • Optimize the mobile phase: Adjusting the solvent strength (the ratio of organic solvent to water) is a powerful way to change selectivity.[7][8][9] You can also try a different organic solvent (e.g., switching from methanol to acetonitrile).

  • Change the column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry or a column with smaller particles for higher efficiency.[10]

  • Adjust the temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time.[11]

Q3: My this compound peak is tailing. What causes this and how can I fix it?

A3: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem.[12][13] It can be caused by several factors, including:

  • Secondary interactions: The analyte can have secondary interactions with the stationary phase, especially with exposed silanol groups on the silica support.[13][14][15]

  • Column degradation: An old or contaminated column can lose its efficiency and lead to tailing peaks.[12]

  • Incorrect mobile phase pH: For ionizable compounds, the mobile phase pH plays a crucial role in peak shape.[12][15]

To address peak tailing, you can:

  • Adjust the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups and reduce secondary interactions.[4][14]

  • Use a different column: Consider a column with end-capping or a different stationary phase to minimize silanol interactions.[16]

  • Check for column contamination: Flush the column with a strong solvent to remove any contaminants.[17]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and potential solutions in a tabular format for easy reference.

Peak Shape and Resolution Issues
Problem Potential Cause Suggested Solution
Poor Baseline Separation Mobile phase composition is not optimal.Adjust the ratio of organic solvent to aqueous phase. Try a different organic solvent (methanol vs. acetonitrile).[7][8][9]
Column efficiency is low.Use a column with a smaller particle size or a longer column.[10]
Flow rate is too high.Decrease the flow rate.[11]
Temperature is not optimal.Experiment with different column temperatures.[11]
Peak Tailing Secondary interactions with silanol groups.Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[4][14] Use an end-capped column.[16]
Column overload.Dilute the sample or inject a smaller volume.
Column contamination or degradation.Wash the column with a strong solvent or replace the column.[12][17]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.[16]
Column overload.Dilute the sample or inject a smaller volume.
Baseline and Retention Time Issues
Problem Potential Cause Suggested Solution
Baseline Drift Mobile phase is not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase.[18]
Contamination in the mobile phase or detector.Use high-purity solvents and filter the mobile phase. Clean the detector cell.[19]
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Noisy Baseline Air bubbles in the system.Degas the mobile phase.[17]
Leaks in the system.Check all fittings for leaks.[17]
Detector lamp issue.Check the detector lamp's age and intensity.
Inconsistent Retention Times Inconsistent mobile phase composition.Ensure accurate mobile phase preparation and mixing.[17][18]
Fluctuations in pump flow rate.Check for leaks in the pump and ensure proper pump maintenance.[17]
Temperature variations.Use a column oven for stable temperature control.[17]

Experimental Protocol: A Starting Point for this compound Analysis

This protocol is a general guideline based on methods used for other xanthones and should be optimized for your specific application.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol[4]
Gradient Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes. A starting point could be 65% B, increasing to 90% B.[4]
Flow Rate 1.0 mL/min[2][3]
Column Temperature 25-30 °C
Detection UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm is common for xanthones)[4]
Injection Volume 10-20 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common HPLC issues.

Troubleshooting_Poor_Resolution Start Poor Baseline Separation Opt_Mobile_Phase Optimize Mobile Phase (Adjust Solvent Ratio) Start->Opt_Mobile_Phase Change_Solvent Try Different Organic Solvent Opt_Mobile_Phase->Change_Solvent No Improvement Success Baseline Separation Achieved Opt_Mobile_Phase->Success Improved? Change_Column Change Column (Different Chemistry/Particle Size) Change_Solvent->Change_Column No Improvement Change_Solvent->Success Improved? Adjust_Temp Adjust Temperature Change_Column->Adjust_Temp No Improvement Change_Column->Success Improved? Adjust_Temp->Success Improved?

Caption: Troubleshooting workflow for poor baseline separation.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Adjust_pH Adjust Mobile Phase pH (Add Acidic Modifier) Start->Adjust_pH Check_Overload Check for Column Overload Adjust_pH->Check_Overload No Improvement Success Symmetrical Peak Achieved Adjust_pH->Success Improved? Inspect_Column Inspect Column Condition (Wash or Replace) Check_Overload->Inspect_Column No Improvement Check_Overload->Success Improved? Use_Endcapped Use End-capped Column Inspect_Column->Use_Endcapped No Improvement Inspect_Column->Success Improved? Use_Endcapped->Success Improved?

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Fuscaxanthone C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fuscaxanthone C quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a xanthone, a class of organic compounds naturally occurring in some plants.[1] Its quantification can be challenging due to its potential instability, susceptibility to matrix effects in biological samples, and the need for highly sensitive analytical methods for accurate measurement, especially at low concentrations.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the most common and effective techniques for the quantification of xanthones.[2][3][4] UHPLC-PDA can also be used for rapid analysis.[4]

Q3: How can I improve the extraction efficiency of this compound from its source?

A3: The choice of extraction solvent and method is critical. For similar compounds, solvents like methanol, ethanol, and acetone have been shown to be effective.[5][6] Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve yields and reduce extraction times compared to conventional methods.[7] The optimal method will depend on the specific matrix.

Q4: What are matrix effects and how can they be minimized in this compound analysis?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[8][9][10] To minimize these effects, efficient sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial.[10] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. Diluting the sample extract, a technique known as "dilute and shoot," can also reduce matrix effects.[11]

Q5: How should I prepare calibration standards for this compound quantification?

A5: Calibration standards should be prepared by diluting a stock solution of purified this compound in a solvent that is compatible with the mobile phase.[12] For LC-MS analysis in biological matrices, it is highly recommended to prepare calibration standards in the same matrix as the samples (e.g., blank plasma or tissue homogenate) to account for matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing in HPLC - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a guard column and/or wash the analytical column with a strong solvent. - Reduce the injection volume or dilute the sample.
Low Signal Intensity or Sensitivity - Suboptimal detector settings (wavelength for PDA, ionization parameters for MS). - Analyte degradation. - Inefficient extraction or sample loss during preparation.- Optimize detector parameters. For xanthones, a UV detection wavelength of around 320 nm is often used.[3] For MS, optimize spray voltage, gas flows, and collision energy. - Handle samples with care, protect from light and heat, and analyze promptly after preparation. Consider the stability of similar compounds when developing handling procedures.[13] - Re-evaluate the extraction protocol for efficiency and recovery.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Unstable instrument performance. - Matrix effects.- Ensure consistent and precise execution of all sample preparation steps. Use of an internal standard is highly recommended. - Equilibrate the analytical system thoroughly before analysis and run quality control samples throughout the batch. - Implement strategies to mitigate matrix effects as described in the FAQs.
No Peak Detected for this compound - Concentration is below the limit of detection (LOD). - Complete degradation of the analyte. - Incorrect retention time window.- Concentrate the sample or use a more sensitive analytical method (e.g., switch from HPLC-PDA to LC-MS/MS). - Investigate sample stability at every step of the process. - Verify the retention time with a pure standard and ensure the acquisition window is appropriate.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-PDA

This protocol is adapted from validated methods for other xanthones.[2][14]

  • Sample Preparation (from plant material):

    • Grind the dried plant material to a fine powder.

    • Extract the powder with methanol using sonication for 30 minutes.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: PDA detector set at 320 nm.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of this compound in Biological Plasma by LC-MS/MS

This protocol is based on methods for quantifying similar compounds in biological matrices.[12][15][16]

  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar xanthone).

    • Vortex to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.

    • Quantify this compound in the samples using the ratio of the analyte peak area to the internal standard peak area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Collection (e.g., Plant Material, Plasma) extraction Extraction (e.g., Solvent Extraction, SPE) start->extraction cleanup Cleanup / Concentration (e.g., Filtration, Evaporation) extraction->cleanup hplc HPLC / LC-MS Separation cleanup->hplc detection Detection (PDA / MS) hplc->detection quant Quantification (Calibration Curve) detection->quant report Reporting quant->report

Caption: General workflow for this compound quantification.

troubleshooting_logic start Inaccurate Quantification Result check_peak Is the peak shape acceptable? start->check_peak check_intensity Is the signal intensity sufficient? check_peak->check_intensity Yes adjust_hplc Adjust HPLC/LC conditions (mobile phase, column) check_peak->adjust_hplc No check_precision Are the results reproducible? check_intensity->check_precision Yes optimize_detector Optimize detector settings and sample preparation check_intensity->optimize_detector No review_protocol Review sample prep protocol and instrument stability check_precision->review_protocol No valid_result Result is likely valid check_precision->valid_result Yes adjust_hplc->start optimize_detector->start review_protocol->start

Caption: Troubleshooting logic for inaccurate quantification results.

References

Preventing degradation of Fuscaxanthone C during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for Fuscaxanthone C are limited in current scientific literature. The following guidance is based on established knowledge of other prenylated xanthones from Garcinia species, such as α-mangostin, and general principles of natural product chemistry. Researchers should use this information as a starting point and conduct their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

A1: Based on data from related xanthones, this compound is likely susceptible to degradation from exposure to:

  • Light: Many xanthones are photosensitive and can undergo photochemical degradation.[1]

  • Elevated Temperatures: Thermal degradation is a common issue for complex organic molecules like xanthones.

  • Extreme pH: Both acidic and alkaline conditions can catalyze the degradation of xanthones.

  • Oxidizing Agents: The phenolic hydroxyl groups present in the structure of many xanthones make them susceptible to oxidation.

  • Certain Solvents: The choice of solvent can influence the stability of xanthones.

Q2: What are the recommended storage conditions for this compound, both in solid form and in solution?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed, amber glass vial at -20°C or below. The container should be flushed with an inert gas (e.g., argon or nitrogen) to remove oxygen.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable solvent (see Q3), store in amber glass vials with inert gas overlay, and keep at -20°C or -80°C. Short-term storage at 4°C in the dark may be acceptable for a few days, but stability should be verified.

Q3: Which solvents are recommended for dissolving and working with this compound?

A3: Xanthones are generally soluble in moderately polar organic solvents.[2] Recommended solvents include:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

  • Dimethyl sulfoxide (DMSO) for stock solutions

Aqueous solutions should be prepared with caution, as water can participate in degradation reactions, especially at non-neutral pH. If aqueous buffers are required, they should be degassed and used immediately. The stability of this compound in the chosen solvent system should be experimentally determined.

Q4: Are there any additives I can use to improve the stability of this compound in my experimental solutions?

A4: The addition of antioxidants may help protect this compound from oxidative degradation. Extracts of Garcinia fusca have demonstrated antioxidant properties.[3][4] Consider adding small amounts of antioxidants such as:

  • Ascorbic acid (Vitamin C)

  • Butylated hydroxytoluene (BHT)

The compatibility and potential interference of these additives with your specific assay should be evaluated.

Troubleshooting Guides

Issue 1: I am observing a loss of this compound concentration in my samples over time.

Potential Cause Troubleshooting Steps
Photodegradation Work in a dimly lit area or use amber-colored labware. Protect samples from direct light exposure by wrapping containers in aluminum foil.
Thermal Degradation Keep samples on ice or in a cooling block during preparation. Avoid prolonged exposure to room temperature or higher.
Oxidation Use degassed solvents for sample preparation. Purge sample vials with an inert gas (argon or nitrogen) before sealing. Consider adding an antioxidant.
pH Instability Ensure the pH of your solutions is within a stable range (typically near neutral for many natural products). If using buffers, confirm the stability of this compound at that specific pH.
Adsorption to Surfaces Use silanized glassware or low-adsorption plasticware to prevent the compound from sticking to container walls.

Issue 2: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Steps
Formation of Degradation Products Compare the chromatograms of fresh and aged samples. If new peaks appear over time, they are likely degradation products. Review the troubleshooting steps in "Issue 1" to identify and mitigate the cause of degradation.
Solvent Impurities or Reactivity Use high-purity, HPLC-grade solvents. Ensure that the chosen solvent does not react with this compound.
Contamination Ensure all labware is scrupulously clean. Filter all solutions before injection.

Quantitative Data on the Stability of Related Compounds

The following tables summarize stability data for compounds structurally related to this compound. This information can provide an indication of the potential stability of this compound under various conditions.

Table 1: Thermal Degradation of Anthocyanins from Garcinia mangostana (Mangosteen) Peel

Temperature (°C)Half-life (hours)Degradation Rate Constant (k)
54006-
28370-
40125-
5093-
Data follows a first-order degradation kinetic model.

Table 2: Light-Induced Degradation of Anthocyanins from Garcinia mangostana (Mangosteen) Peel

Light SourceHalf-life (hours)
Fluorescent597
Incandescent306
Ultraviolet (UV)177
Infrared (IR)100
Data follows a first-order degradation kinetic model.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

  • Environment: Perform all manipulations in a laboratory with minimized exposure to direct sunlight or harsh artificial light. Use a fume hood with the sash lowered to reduce air exposure.

  • Weighing: Weigh the solid this compound on an analytical balance in a low-humidity environment. Handle the solid material quickly to minimize exposure to air and moisture.

  • Solvent Preparation: Use high-purity, degassed solvents. To degas, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes or use a sonicator under vacuum.

  • Dissolution: Add the desired volume of degassed solvent to the pre-weighed this compound. Vortex or sonicate briefly at room temperature until fully dissolved. Avoid heating to aid dissolution unless absolutely necessary and validated.

  • Storage of Stock Solutions: If immediate use is not possible, dispense the stock solution into small-volume amber glass vials. Flush the headspace with inert gas before tightly capping. Store at -20°C or -80°C.

  • Preparation of Working Solutions: Dilute the stock solution to the final desired concentration using degassed solvents immediately before use. Keep working solutions on ice and protected from light during the experiment.

Protocol 2: Assessing the Stability of this compound in a Specific Experimental Buffer

  • Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Time Zero Sample: Immediately after preparation, take an aliquot of the solution and analyze it using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration (C₀).

  • Incubation: Store the remaining solution under your typical experimental conditions (e.g., specific temperature, lighting).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them using the same analytical method to determine the concentration at each time point (Cₜ).

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation profile. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will help you establish a time window within which your experiments should be completed to ensure compound integrity.

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experiment weigh Weigh Solid this compound (Low Light & Humidity) dissolve Dissolve in Degassed Solvent (Vortex/Sonicate) weigh->dissolve degas Degas Solvents (Inert Gas/Sonication) degas->dissolve stock Prepare Stock Solution dissolve->stock aliquot Aliquot into Amber Vials stock->aliquot inert Flush with Inert Gas aliquot->inert freeze Store at -20°C or -80°C inert->freeze working Prepare Working Solution (Fresh, on Ice) freeze->working assay Perform Assay (Protect from Light) working->assay analyze Analyze Samples Promptly assay->analyze

Caption: Workflow for handling this compound to minimize degradation.

Degradation_Troubleshooting Troubleshooting this compound Degradation action_node action_node start Degradation Observed? light Exposed to Light? start->light temp High Temperature Exposure? light->temp No action_light Use Amber Vials Work in Dim Light light->action_light Yes oxygen Oxygen Exposure? temp->oxygen No action_temp Keep Samples on Ice Avoid Heating temp->action_temp Yes ph Extreme pH? oxygen->ph No action_oxygen Use Degassed Solvents Flush with Inert Gas oxygen->action_oxygen Yes action_ph Adjust to Neutral pH Verify Buffer Stability ph->action_ph Yes end Consult Further Literature on Xanthone Stability ph->end No

Caption: Decision tree for troubleshooting this compound degradation.

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathways for a Prenylated Xanthone cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) FuscaxanthoneC This compound (Prenylated Xanthone Core) OxidizedProduct Oxidized Products (e.g., Quinones) FuscaxanthoneC->OxidizedProduct O2, Light, Metal Ions Photoproducts Photochemical Adducts or Isomers FuscaxanthoneC->Photoproducts UV/Visible Light HydrolyzedProduct Ring-Opened Products FuscaxanthoneC->HydrolyzedProduct H+/OH-

Caption: Potential degradation pathways for a prenylated xanthone.

References

Cell culture contamination issues when working with Fuscaxanthone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fuscaxanthone C in cell culture. Our goal is to help you identify and resolve common contamination issues to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guides

Issue 1: Sudden Turbidity and pH Change in Culture Medium After Adding Fucoxanthone C

Question: After adding Fucoxanthone C to my cell culture, the medium became cloudy and the color changed from red to yellow overnight. Is this contamination?

Answer: Rapid turbidity and a drop in pH are classic signs of bacterial contamination.[1][2] However, it is also possible that the Fucoxanthone C solution itself is contaminated or that the compound is precipitating out of solution. Here’s how to troubleshoot:

Troubleshooting Steps:

  • Microscopic Examination: Immediately examine a sample of the culture medium under a microscope at high magnification (400x or 1000x). Look for small, motile organisms (rods or cocci) which are indicative of bacterial contamination.[1]

  • Check for Precipitation: Prepare a cell-free control plate with the same concentration of Fucoxanthone C in the medium. Incubate it alongside your cell cultures. If the medium in the control plate also becomes turbid, the issue is likely precipitation of the compound, not bacterial contamination.

  • Sterility Check of Fucoxanthone C Stock Solution: Streak a small aliquot of your Fucoxanthone C stock solution onto a nutrient agar plate. Incubate at 37°C for 24-48 hours. Any microbial growth will confirm that your stock solution is contaminated.

Preventative Measures:

  • Always prepare Fucoxanthone C stock solutions in a sterile environment (e.g., a laminar flow hood).

  • Filter-sterilize the Fucoxanthone C stock solution using a 0.22 µm syringe filter before adding it to your culture medium.[3]

  • Determine the optimal solvent and working concentration for Fucoxanthone C to avoid precipitation.

Issue 2: Visible Filamentous Growth or White Spots in the Culture

Question: I observed fuzzy, filamentous structures and some white spots floating in my cell culture after treatment with Fucoxanthone C. What could this be?

Answer: This is highly indicative of a fungal (mold) or yeast contamination.[2][4] Fungal contaminants often appear as filamentous hyphae, while yeast can appear as individual oval or budding cells.[2]

Troubleshooting Steps:

  • Visual and Microscopic Inspection: Fungal colonies can sometimes be seen with the naked eye.[4] Under a microscope, look for the characteristic filamentous structures of mold or the budding, ovoid shapes of yeast.[2]

  • Isolate and Discard: Immediately isolate the contaminated flask to prevent the spread of spores. It is generally recommended to discard the contaminated culture to protect other experiments.[2]

  • Thorough Decontamination: Decontaminate the incubator and the laminar flow hood where the contaminated culture was handled. Fungal spores can easily spread through the air.

Preventative Measures:

  • Ensure all media, sera, and reagents are from reputable suppliers and have been tested for sterility.[1][3]

  • Maintain strict aseptic technique, including minimizing the time culture flasks are open.

  • Regularly clean and disinfect incubators and water baths, as these are common sources of fungal contamination.[5]

Frequently Asked Questions (FAQs)

Q1: Could Fucoxanthone C itself be the source of contamination?

A1: Yes, any reagent added to a cell culture can be a potential source of contamination. Chemical contaminants can include endotoxins, heavy metals, or residual solvents from the synthesis of Fucoxanthone C.[4] Biological contaminants like bacteria or fungi can be introduced if the compound was not handled or stored under sterile conditions.[6] It is crucial to use high-purity Fucoxanthone C and to handle it using aseptic techniques.

Q2: Does Fucoxanthone C have any antimicrobial properties?

A2: While there is limited direct research on Fucoxanthone C, related compounds like fucoxanthin have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[7][8] Fucoxanthin has been shown to be effective at concentrations ranging from 10-250 µg/mL.[9][10] This suggests that Fucoxanthone C might have some antimicrobial properties, but this should not be relied upon to prevent contamination. The routine use of antibiotics in cell culture is discouraged as it can mask low-level contamination and lead to the development of resistant organisms.[6]

Q3: My cells are growing slower and look unhealthy after adding Fucoxanthone C, but I don't see any typical signs of contamination. What could be the problem?

A3: This could be due to several factors:

  • Mycoplasma Contamination: Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[6] They do not cause the typical turbidity seen with other bacterial contaminations but can significantly alter cell metabolism, growth, and morphology.[4][5] Regular testing for mycoplasma using PCR or a specific detection kit is highly recommended.[1][3]

  • Cytotoxicity of Fucoxanthone C: The compound itself may be toxic to your cells at the concentration you are using. It is essential to perform a dose-response experiment (cytotoxicity assay) to determine the optimal, non-toxic working concentration of Fucoxanthone C for your specific cell line.

  • Chemical Contamination: Non-biological contaminants in your Fucoxanthone C stock or other reagents can also cause cellular stress and reduced viability.[11]

Q4: How can I be sure my Fucoxanthone C solution is sterile before use?

A4: The best practice is to filter-sterilize your Fucoxanthone C stock solution through a 0.22 µm filter immediately before adding it to your culture medium.[3] This will remove most common bacterial and fungal contaminants. Ensure the solvent used to dissolve Fucoxanthone C is compatible with the filter membrane.

Experimental Protocols

Protocol 1: Preparation and Sterility Testing of Fucoxanthone C Stock Solution
  • Preparation:

    • In a sterile laminar flow hood, weigh out the desired amount of Fucoxanthone C powder using a sterile spatula and weigh boat.

    • Dissolve the powder in a sterile, high-purity solvent (e.g., DMSO, ethanol) to make a concentrated stock solution.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile, light-protected storage tube.

  • Sterility Testing:

    • Aseptically add a small aliquot (e.g., 10 µL) of the filtered stock solution to a sterile tube containing 5 mL of sterile Tryptic Soy Broth.

    • Incubate the broth at 37°C for 48 hours.

    • Observe for any signs of turbidity, which would indicate microbial contamination.

Protocol 2: Cytotoxicity Assay for Fucoxanthone C

This protocol is based on a standard MTT assay.[12]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Prepare a serial dilution of Fucoxanthone C in your complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Fucoxanthone C. Include a vehicle control (medium with the solvent only) and a positive control for cell death.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation

Table 1: Troubleshooting Common Contamination Events

ObservationPotential CauseRecommended Action
Sudden turbidity and yellowing of medium Bacterial Contamination1. Microscopic examination. 2. Discard culture. 3. Check sterility of reagents.
Precipitate or cloudiness in medium Compound Precipitation1. Check a cell-free control. 2. Adjust solvent or concentration.
Filamentous growth, fuzzy balls Mold Contamination1. Microscopic examination. 2. Discard culture and decontaminate equipment.
Clear medium, but cells are dying Mycoplasma or Cytotoxicity1. Test for mycoplasma. 2. Perform a cytotoxicity assay.

Table 2: Example of a Cytotoxicity Data Summary for Fucoxanthone C

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1091.5 ± 3.8
2575.3 ± 6.2
5048.9 ± 5.5
10021.7 ± 4.1

Visualizations

Contamination_Troubleshooting_Workflow start Observe Abnormality in Cell Culture (e.g., Turbidity, Cell Death) microscopy Perform Microscopic Examination start->microscopy check_precipitation Prepare Cell-Free Control with Fucoxanthone C start->check_precipitation bacteria Bacteria Detected microscopy->bacteria Motile particles? fungi Fungi/Yeast Detected microscopy->fungi Filaments/Budding? no_contaminants No Visible Contaminants microscopy->no_contaminants precipitation Precipitation Observed in Control check_precipitation->precipitation mycoplasma_test Perform Mycoplasma Test cytotoxicity_assay Run Cytotoxicity Assay mycoplasma_test->cytotoxicity_assay Mycoplasma Negative mycoplasma_pos Mycoplasma Positive mycoplasma_test->mycoplasma_pos cytotoxicity_pos Dose-Dependent Cell Death cytotoxicity_assay->cytotoxicity_pos discard_culture Discard Culture, Decontaminate bacteria->discard_culture fungi->discard_culture optimize_solubility Optimize Fucoxanthone C Solubility/Concentration precipitation->optimize_solubility treat_culture Treat with Mycoplasma Removal Agent mycoplasma_pos->treat_culture determine_ic50 Determine IC50 and Use Non-Toxic Concentration cytotoxicity_pos->determine_ic50 no_contaminants->mycoplasma_test

Caption: Troubleshooting workflow for cell culture issues when using Fucoxanthone C.

FucoxanthoneC_Preparation_Workflow start Start: Weigh Fucoxanthone C Powder dissolve Dissolve in Sterile Solvent (e.g., DMSO) start->dissolve filter Filter-Sterilize with 0.22 µm Syringe Filter dissolve->filter aliquot Aliquot into Sterile, Light-Protected Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store sterility_test Perform Sterility Test on an Aliquot aliquot->sterility_test use Use in Cell Culture Experiments store->use sterility_test->use If Passed

Caption: Workflow for the sterile preparation of Fucoxanthone C stock solutions.

References

Technical Support Center: Fuscaxanthone C Structural Analysis via NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of Fuscaxanthone C and related xanthone compounds.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during NMR data acquisition for this compound.

1.1 Poor Signal-to-Noise (S/N) in ¹H NMR Spectra

  • Question: My ¹H NMR spectrum for this compound has very low signal intensity, making it difficult to identify key proton signals. What are the likely causes and how can I improve the signal-to-noise ratio?

  • Answer: Poor signal-to-noise is a frequent challenge, especially with limited sample quantities of a natural product like this compound. Here are the primary causes and solutions:

    • Low Sample Concentration: this compound may not be sufficiently concentrated in the NMR tube.

      • Solution: If possible, increase the concentration of your sample. For highly insoluble compounds, consider using a more sensitive NMR probe, such as a cryoprobe, if available.

    • Insufficient Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans.

      • Solution: Increase the number of scans (transients). Doubling the signal-to-noise ratio requires quadrupling the number of scans.[1][2]

    • Improper Receiver Gain Setting: An incorrectly set receiver gain can lead to either weak signal or clipping of the Free Induction Decay (FID), both of which degrade the spectrum.

      • Solution: Utilize the automatic receiver gain setting on the spectrometer before acquisition. If adjusting manually, ensure the FID fills the analog-to-digital converter (ADC) without truncation.

    • Suboptimal Shimming: A poorly shimmed magnetic field will result in broad peaks and reduced peak height, thus lowering the S/N.

      • Solution: Perform automated gradient shimming. For challenging samples, manual shimming of the lower-order shims (Z1, Z2) can further improve field homogeneity.

1.2 Peak Broadening in NMR Spectra

  • Question: The peaks in my this compound NMR spectrum are broad and poorly resolved. What could be causing this and how can I achieve sharper signals?

  • Answer: Peak broadening can obscure important coupling information and reduce spectral resolution. Common causes and their remedies include:

    • Poor Shimming: Inhomogeneous magnetic field is a primary cause of broad peaks.

      • Solution: Re-shim the spectrometer. Ensure the sample is placed correctly in the spinner and the spinner is clean.

    • Sample Aggregation: At higher concentrations, molecules like this compound can aggregate, leading to faster relaxation and broader lines.

      • Solution: Try acquiring the spectrum at a slightly lower concentration or at an elevated temperature to disrupt intermolecular interactions.

    • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

      • Solution: Ensure all glassware is thoroughly cleaned. If contamination is suspected, passing the sample through a small plug of Chelex resin may help.

    • Chemical Exchange: Protons on hydroxyl groups can exchange with residual water or other exchangeable protons, leading to broad signals.

      • Solution: For hydroxyl protons, adding a drop of D₂O to the NMR tube will cause the OH signal to disappear, confirming its identity. To sharpen other peaks, ensure the deuterated solvent is of high purity and dry.

1.3 Overlapping Signals in 2D NMR Spectra (HSQC/HMBC)

  • Question: In my HSQC and HMBC spectra of this compound, several cross-peaks are overlapping, making assignments difficult. How can I resolve these ambiguities?

  • Answer: Spectral overlap is common in complex molecules like xanthones. Here are some strategies to improve resolution and aid in assignment:

    • Optimize Acquisition Parameters:

      • Solution: In the indirect dimension (¹³C), increase the number of increments (t1 increments) to improve digital resolution. This will, however, increase the experiment time.

    • Use of Different Solvents: Changing the solvent can induce differential chemical shift changes, potentially resolving overlapping signals.

      • Solution: Acquire spectra in different deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆) and compare the 2D maps.

    • Phase-Sensitive HSQC: This can help differentiate between CH, CH₂, and CH₃ signals, which can aid in resolving overlaps.

      • Solution: Utilize an edited HSQC experiment (e.g., HSQCETGPSISP) which displays CH/CH₃ and CH₂ signals with opposite phases.

    • Complementary 2D NMR Experiments:

      • Solution: Acquire a TOCSY (Total Correlation Spectroscopy) experiment to identify coupled proton spin systems. This can help to trace connectivities through overlapping regions. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space correlations, which can also help to differentiate between spatially distinct but spectrally overlapping signals.

Section 2: Frequently Asked Questions (FAQs)

2.1 General Questions

  • Question: What is the recommended starting concentration for this compound for good quality NMR data?

    • Answer: For a standard 5mm NMR tube and a modern spectrometer, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is a good starting point for ¹H and 2D NMR experiments. For a ¹³C NMR spectrum, a higher concentration (20-30 mg) or a longer acquisition time will be necessary.

  • Question: Which deuterated solvent is best for this compound?

    • Answer: Chloroform-d (CDCl₃) is a common choice for xanthones and other moderately polar natural products. However, if solubility is an issue or if you need to resolve overlapping signals, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) are good alternatives.

2.2 1D NMR Experiments

  • Question: How long should the relaxation delay (d1) be for a quantitative ¹H NMR experiment of this compound?

    • Answer: For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest. For a molecule of this size, a relaxation delay of 5-10 seconds is a safe starting point to ensure full relaxation and accurate integration.

  • Question: Why are the quaternary carbon signals in my ¹³C NMR spectrum so weak?

    • Answer: Quaternary carbons have no attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive during proton-decoupled ¹³C experiments. They also tend to have longer T₁ relaxation times. To improve their intensity, you can increase the number of scans or decrease the pulse angle (e.g., to 30°) and use a shorter relaxation delay.

2.3 2D NMR Experiments

  • Question: What is the key difference between an HSQC and an HMBC experiment for this compound?

    • Answer: An HSQC (Heteronuclear Single Quantum Coherence) spectrum shows correlations between protons and the carbons they are directly attached to (one-bond ¹JCH coupling). An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are two or three bonds away (ⁿJCH coupling), and is crucial for connecting different fragments of the molecule and identifying quaternary carbons.

  • Question: How do I choose the optimal mixing time for a NOESY/ROESY experiment on this compound?

    • Answer: The optimal mixing time depends on the molecular weight of the compound. For a molecule like this compound (MW ≈ 400-500 g/mol ), which falls into the intermediate molecular weight range, a ROESY experiment is often more reliable than a NOESY. For a ROESY experiment, a mixing time in the range of 200-500 ms is a good starting point. For a NOESY, the NOE may be close to zero, but you could try a mixing time of 500-800 ms. It is often beneficial to run a series of experiments with different mixing times to find the optimal value.[3]

Section 3: Data Presentation

Table 1: ¹H and ¹³C NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, as reported by Ito et al. (2003) in the Journal of Natural Products. This data is essential for confirming the identity of the isolated compound and as a reference for troubleshooting spectral assignments.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1161.5-
2109.9-
3162.2-
492.56.24 (s)
4a155.6-
5103.66.72 (s)
6158.5-
7143.7-
8137.4-
8a111.8-
9182.0-
9a103.8-
1-OH-13.78 (s)
3-OCH₃61.83.75 (s)
6-OCH₃55.73.89 (s)
2-Prenyl
1'22.33.31 (d, 7.0)
2'122.25.20 (t, 7.0)
3'131.2-
4'25.71.82 (s)
5'17.81.68 (s)
8-Prenyl
1''26.44.08 (d, 6.5)
2''118.85.28 (t, 6.5)
3''132.1-
4''25.71.84 (s)
5''18.21.79 (s)

Note: Data is referenced from Ito, C., et al. (2003). J. Nat. Prod., 66(2), 200-205.

Table 2: Optimizing ¹H NMR Acquisition Parameters for Signal-to-Noise Ratio (S/N)

This table provides a representative example of how key acquisition parameters can be varied to improve the S/N for a low-concentration sample of a this compound analogue.

ParameterSetting 1S/N (Relative)Setting 2S/N (Relative)Rationale
Number of Scans (NS)161.0642.0S/N increases with the square root of NS.
Pulse Angle90°1.030°~0.5 (per scan)A 90° pulse provides maximum signal per scan. A smaller angle allows for a shorter relaxation delay.
Relaxation Delay (d1)1 s1.07 s~1.2A longer delay ensures full magnetization recovery, leading to a stronger signal, especially for protons with long T₁ values.

Section 4: Experimental Protocols

4.1 Standard Suite of NMR Experiments for this compound Structure Elucidation

The following are detailed methodologies for the key NMR experiments required for the complete structural assignment of this compound.

1. ¹H NMR (Proton)

  • Objective: To determine the number of different types of protons, their chemical environment, and their coupling patterns.

  • Protocol:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Set the spectral width to cover a range of -1 to 15 ppm.

    • Use a 90° pulse.

    • Set the relaxation delay (d1) to 2-5 seconds.

    • Acquire 16-64 scans.

    • Process the FID with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

2. ¹³C NMR (Carbon)

  • Objective: To determine the number of different types of carbon atoms in the molecule.

  • Protocol:

    • Use the same sample as for the ¹H NMR, preferably at a higher concentration (20-30 mg if possible).

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30-45° pulse to reduce the relaxation delay.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a sufficient number of scans for good S/N (typically several thousand).

    • Process the FID with an exponential window function (line broadening of 1-2 Hz).

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

3. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify which protons are directly attached to which carbons.

  • Protocol:

    • Use the same sample.

    • Use a gradient-selected, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker instruments).

    • Set the ¹H spectral width as in the ¹H NMR experiment.

    • Set the ¹³C spectral width to cover the range of protonated carbons (e.g., 0-170 ppm).

    • Set the number of scans to a multiple of 4 or 8.

    • Acquire at least 256 increments in the indirect (¹³C) dimension.

    • Process the data using a squared sine-bell window function in both dimensions.

4. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.

  • Protocol:

    • Use the same sample.

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment, but ensure the ¹³C width covers quaternary carbons (up to ~190 ppm for the carbonyl in this compound).

    • The long-range coupling delay is typically optimized for a J-coupling of 8 Hz.

    • Acquire a sufficient number of scans (multiple of 2 or 4).

    • Acquire at least 256-512 increments in the indirect dimension.

    • Process the data using a sine-bell window function.

Section 5: Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Structural Elucidation sample Isolate this compound dissolve Dissolve in CDCl3 (5-10 mg/0.6 mL) sample->dissolve proton 1H NMR dissolve->proton carbon 13C NMR & DEPT proton->carbon cosy COSY carbon->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY/ROESY hmbc->noesy assign Assign Signals noesy->assign structure Determine Structure of this compound assign->structure

Caption: Experimental workflow for this compound structural elucidation.

troubleshooting_workflow cluster_problems Identify Problem cluster_solutions Potential Solutions start Poor Quality Spectrum low_sn Low S/N start->low_sn broad_peaks Broad Peaks start->broad_peaks overlap Overlapping Signals start->overlap inc_scans Increase Scans low_sn->inc_scans check_conc Check Concentration low_sn->check_conc reshim Reshim broad_peaks->reshim check_temp Adjust Temperature broad_peaks->check_temp change_solvent Change Solvent overlap->change_solvent inc_increments Increase t1 Increments overlap->inc_increments end Improved Spectrum inc_scans->end check_conc->end reshim->end check_temp->end change_solvent->end inc_increments->end

Caption: Troubleshooting workflow for common NMR data acquisition issues.

fuscaxanthone_pathway cluster_proliferation Cell Proliferation & Survival fuscaxanthone This compound pi3k PI3K fuscaxanthone->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway modulated by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Fuscaxanthone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Fuscaxanthone C in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a prenylated xanthone, a class of polyphenolic compounds with a range of potential biological activities.[1] Its chemical formula is C₂₆H₃₀O₆ and it has a molecular weight of 438.52 g/mol . Like many other xanthones, this compound is a lipophilic compound with poor aqueous solubility, which is a primary reason for its expected low oral bioavailability.[2][3][4] This poor solubility can limit its absorption in the gastrointestinal tract, thus reducing its therapeutic efficacy in in vivo models.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main strategies focus on improving its solubility and/or its permeability across the intestinal epithelium. Key approaches include:

  • Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes, polymeric nanoparticles, nanoemulsions, and nanomicelles can significantly improve its solubility, stability, and cellular uptake.[2][3][5]

  • Lipid-Based Delivery Systems: Formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its absorption, particularly when co-administered with a high-fat meal.[6][7][8]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate.

  • Chemical Modification: Techniques like glycosylation or esterification can improve the water solubility and pharmacokinetic profile of xanthones.[2][3][5]

Q3: How does the PI3K/Akt/mTOR signaling pathway relate to this compound?

A3: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[9][10][11] Some related compounds, like fucoxanthin, have been shown to exert their anticancer effects by modulating this pathway. While direct evidence for this compound is limited, it is plausible that it may also interact with this pathway. Understanding this interaction can be crucial for elucidating its mechanism of action.

Troubleshooting Guides

In Vitro Caco-2 Permeability Assay

Issue 1: Low Apparent Permeability (Papp) of this compound

  • Possible Cause: Poor aqueous solubility of this compound in the assay buffer leading to low concentration at the apical side of the Caco-2 monolayer.

  • Troubleshooting Steps:

    • Use of Co-solvents: Incorporate a small percentage of a biocompatible solvent like DMSO (typically ≤1%) in your buffer to increase the solubility of this compound. However, be cautious as higher concentrations of DMSO can compromise monolayer integrity.[12]

    • Formulation in Enabling Excipients: Consider pre-formulating this compound in solubility-enhancing excipients like bovine serum albumin (BSA) or non-toxic surfactants (e.g., Polysorbate 80) that do not disrupt the Caco-2 cell monolayer.[13][14]

    • Lipid-Based Formulations: Prepare a nanoemulsion or liposomal formulation of this compound to increase its concentration in the aqueous assay medium.

Issue 2: High Efflux Ratio (Papp B-A / Papp A-B > 2)

  • Possible Cause: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed on Caco-2 cells and actively pump the compound back into the apical (luminal) side. Xanthones have been shown to interact with P-gp.[2][15][16][17]

  • Troubleshooting Steps:

    • Co-incubation with P-gp Inhibitors: Perform the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that this compound is a P-gp substrate.[18]

    • Investigate Other Transporters: If P-gp inhibition does not resolve the high efflux, consider the involvement of other transporters like Breast Cancer Resistance Protein (BCRP) and test with specific inhibitors.

In Vivo Rodent Studies (Oral Gavage)

Issue 1: High Variability in Plasma Concentrations of this compound

  • Possible Cause: Inconsistent administration of a suspension, or food effects influencing absorption.

  • Troubleshooting Steps:

    • Proper Gavage Technique: Ensure proper oral gavage technique to minimize stress and ensure the full dose reaches the stomach. Use appropriate gavage needle size and length for the animal model.[19][20][21][22][23]

    • Homogeneous Formulation: If administering a suspension, ensure it is homogenous by vortexing immediately before each administration to prevent settling of this compound particles.

    • Control for Food Effects: The presence of food, especially high-fat meals, can significantly impact the absorption of lipophilic compounds.[3][9][24][25][26] Standardize the fasting period for all animals before dosing (typically overnight fasting for rodents).[27] Alternatively, if investigating a positive food effect, administer the formulation with a standardized high-fat meal.

Issue 2: Very Low or Undetectable Plasma Concentrations of this compound

  • Possible Cause: Poor absorption due to low solubility in gastrointestinal fluids and/or extensive first-pass metabolism in the gut wall and liver. Other xanthones have shown very low oral bioavailability.[28]

  • Troubleshooting Steps:

    • Formulation Enhancement: Employ the bioavailability enhancement strategies mentioned in the FAQs, such as nanoformulations or lipid-based delivery systems, to improve solubility and absorption.

    • Increase Dose (with caution): A higher dose may lead to detectable plasma concentrations, but it's crucial to first assess the potential for toxicity.

    • Investigate Metabolism: Analyze plasma and feces for metabolites of this compound. This can help determine if the low plasma concentration is due to poor absorption or rapid metabolism.

Quantitative Data Summary

CompoundAnimal ModelDose and RouteCmaxTmaxAbsolute Bioavailability (F%)Reference
α-MangostinRat20 mg/kg, oralNot quantifiable-< 1%[29]
RubraxanthoneMouse700 mg/kg, oral4.27 µg/mL1.5 hNot determined[30]
Diosgenin----9%[31]
Charantin----8.18%[31]
Hydroxychalcone----10.54%[31]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable. Additionally, perform a Lucifer yellow rejection test to confirm the tightness of the junctions.

  • Preparation of Test Compound: Dissolve this compound in a suitable vehicle. If solubility is an issue, prepare a formulation as described in the troubleshooting section. The final concentration of any co-solvent should be non-toxic to the cells.

  • Permeability Assay (A-B):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Permeability Assay (B-A):

    • Add the this compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

    • Collect samples from the apical side at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.

Protocol 2: In Vivo Oral Bioavailability Study in Mice
  • Animal Model: Use adult male C57BL/6 mice (or another appropriate strain), 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) with free access to water before oral administration.

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a lipid-based formulation). Ensure the formulation is homogeneous.

  • Oral Gavage:

    • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).

    • Administer the this compound formulation carefully via oral gavage using a suitable gavage needle.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

  • Intravenous Administration (for Absolute Bioavailability):

    • In a separate group of mice, administer a known dose of this compound intravenously (e.g., via tail vein).

    • Collect blood samples at appropriate time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8 hours).

  • Sample Analysis:

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both oral and IV routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Protocol 3: LC-MS/MS Method for Quantification of this compound in Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Conditions:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode.

    • Optimize the MS parameters for this compound and the internal standard.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment formulation This compound Formulation (e.g., Nanoemulsion, Liposome) caco2 Caco-2 Permeability Assay formulation->caco2 Apical Application oral_gavage Oral Gavage Administration formulation->oral_gavage Optimized Formulation papp Determine Papp & Efflux Ratio caco2->papp LC-MS/MS Analysis pk_analysis Pharmacokinetic Analysis papp->pk_analysis Informs In Vivo Study Design animal_model Rodent Model (e.g., Mouse) animal_model->oral_gavage blood_sampling Blood Sampling (Time course) oral_gavage->blood_sampling blood_sampling->pk_analysis LC-MS/MS Quantification bioavailability Calculate Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_membrane Cell Membrane growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Metabolism mtor->proliferation fuscaxanthone This compound (?) fuscaxanthone->pi3k inhibits? fuscaxanthone->akt inhibits?

Caption: Potential interaction of this compound with the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Fuscaxanthone C Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the biological activity screening of Fuscaxanthone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a xanthone, a class of organic compounds naturally occurring in some plants. It has been isolated from the stem bark and roots of Garcinia fusca.[1][2] Reported biological activities include cancer chemopreventive effects, antibacterial properties, and inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3][4]

Q2: What are the most common assays used to screen for the biological activity of this compound?

Common assays for screening this compound and similar xanthones include:

  • Anticancer activity: Cytotoxicity assays (e.g., MTT, SRB) against various cancer cell lines, colony formation assays, and apoptosis assays (e.g., TUNEL).[5]

  • Antibacterial activity: Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria.[2][3]

  • Antioxidant activity: DPPH radical scavenging assay, ABTS radical scavenging assay, Ferric Reducing Antioxidant Power (FRAP) assay, and β-carotene-linoleate bleaching (BCB) assay.[6][7][8][9]

  • Anti-inflammatory activity: Measurement of nitric oxide (NO) production, prostaglandin E2 (PGE2) levels, and expression of inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[10][11][12]

  • Enzyme inhibition assays: For example, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays.[4]

Q3: What are some general pitfalls to be aware of when screening natural products like this compound?

Screening natural products can present several challenges:

  • Compound Purity and Characterization: Impurities in the isolated this compound can lead to false-positive or false-negative results. Proper structural elucidation and purity assessment are crucial.

  • Solubility Issues: this compound, like many xanthones, may have poor solubility in aqueous assay buffers, affecting its bioavailability and leading to inaccurate activity measurements.

  • Interference with Assay Components: The yellow color of xanthones can interfere with colorimetric assays. It is important to include proper controls to account for this.

  • Toxicity at High Concentrations: While screening for a specific activity, high concentrations of the compound may induce cytotoxicity, masking the desired effect.

Troubleshooting Guide

Anticancer Activity Screening

Q: My this compound sample shows inconsistent cytotoxicity across different cancer cell lines. What could be the reason?

A: This could be due to several factors:

  • Cell Line Specificity: The anticancer effect of this compound might be specific to certain cancer types or cell lines with particular genetic backgrounds.

  • Compound Stability: this compound may degrade in the cell culture medium over the incubation period. Consider evaluating its stability under your experimental conditions.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might have cytotoxic effects at the concentrations used. Always include a vehicle control.

Q: I am observing a decrease in cell viability, but I am not sure if it is due to apoptosis or necrosis. How can I differentiate?

A: You can use specific assays to distinguish between apoptosis and necrosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-9 can confirm the involvement of apoptosis.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.[5]

Antioxidant Activity Screening

Q: My this compound sample shows high antioxidant activity in the DPPH assay but not in a cell-based antioxidant assay. Why?

A: Discrepancies between chemical and cell-based antioxidant assays are common:

  • Bioavailability: this compound may not be readily taken up by the cells, limiting its intracellular antioxidant effect.

  • Metabolism: The compound might be metabolized by cells into less active forms.

  • Mechanism of Action: The DPPH assay measures direct radical scavenging, while cellular antioxidant activity involves complex mechanisms, including the upregulation of antioxidant enzymes. This compound might be a potent radical scavenger but may not influence cellular antioxidant pathways.

Q: The yellow color of my this compound solution is interfering with the absorbance reading in my antioxidant assay. How can I correct for this?

A: To correct for color interference, you should run a parallel control sample containing this compound at the same concentration as your experimental sample but without the assay reagent (e.g., without DPPH). Subtract the absorbance of this control from the absorbance of your experimental sample.

Anti-inflammatory Activity Screening

Q: I am not observing a significant reduction in nitric oxide (NO) production in LPS-stimulated macrophages treated with this compound. What should I check?

A: Consider the following:

  • Cytotoxicity: At the concentration tested, this compound might be toxic to the macrophages, leading to a general shutdown of cellular processes, including NO production. Perform a cell viability assay (e.g., MTT) in parallel.

  • Timing of Treatment: The timing of this compound addition relative to LPS stimulation is critical. Pre-treatment with the compound before LPS stimulation is often more effective in preventing the inflammatory response.

  • Concentration Range: You may need to test a wider range of concentrations to find the optimal effective dose.

Quantitative Data Summary

CompoundAssayCell Line/OrganismIC50 / MICReference
This compoundCancer ChemopreventiveRaji cells (EBV-EA activation)- (Inhibitory effect noted)[1]
This compoundAntibacterialS. aureusMIC 128 µg/mL[3]
This compoundAntibacterialMRSAMIC 64 µg/mL[3]
CowaxanthoneAntibacterialH. pylori DMSTMIC 4.6 µM[2]
IsojacareubinAntibacterialH. pylori HP40MIC 23.9 µM[2]
CowaninAcetylcholinesterase (AChE) Inhibition-IC50 0.33 µM[4]
CowaninButyrylcholinesterase (BChE) Inhibition-IC50 1.84 µM[4]
Cowagarcinone EButyrylcholinesterase (BChE) Inhibition-IC50 0.048 µM[4]
γ-mangostinAntibacterialR. solanacearumIC50 34.7 ± 1.5 μg/mL[13]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a fresh solution of DPPH in methanol (typically around 100 µM).

  • In a 96-well plate, add a specific volume of each this compound dilution.

  • Add the DPPH solution to each well and mix.

  • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or BHT).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[7]

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis cluster_interpretation Interpretation compound_prep This compound Isolation & Purification solubilization Solubilization (e.g., DMSO) compound_prep->solubilization primary_screening Primary Screening (e.g., Cytotoxicity, Antioxidant) solubilization->primary_screening secondary_screening Secondary Screening (e.g., Apoptosis, Anti-inflammatory) primary_screening->secondary_screening Active Hits data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence) secondary_screening->data_acquisition statistical_analysis Statistical Analysis (IC50, p-value) data_acquisition->statistical_analysis hit_validation Hit Validation statistical_analysis->hit_validation sar_studies Structure-Activity Relationship (SAR) hit_validation->sar_studies

Caption: General experimental workflow for this compound biological activity screening.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (in Nucleus) nfkb->nfkb_nucleus translocates inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nfkb_nucleus->inflammatory_genes activates fuscaxanthone This compound fuscaxanthone->ikk Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway fuscaxanthone This compound bax Bax/Bak fuscaxanthone->bax Promotes bcl2 Bcl-2/Bcl-xL fuscaxanthone->bcl2 Inhibits death_receptor Death Receptor (e.g., Fas, TRAIL-R) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c releases bax->mitochondria bcl2->mitochondria inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanisms of this compound-induced apoptosis.

References

Validation & Comparative

Fuscaxanthone C vs. alpha-Mangostin: A Comparative Bioactivity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current experimental data on Fuscaxanthone C and alpha-mangostin, two prominent xanthone compounds, reveals distinct bioactivity profiles. While alpha-mangostin has been extensively studied, showcasing a broad spectrum of pharmacological effects, data on this compound remains more limited, primarily centered on its antimicrobial and cytotoxic properties. This guide provides a comparative analysis of their bioactivities, supported by available quantitative data, detailed experimental protocols, and visualizations of their molecular interactions.

I. Comparative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data (IC₅₀ and MIC values) for this compound and alpha-mangostin across key bioactivity assays. It is important to note that the breadth of data for alpha-mangostin far exceeds that for this compound, highlighting a significant gap in the current research landscape.

Table 1: Comparative Cytotoxicity (IC₅₀, µM)

Cancer Cell LineThis compoundalpha-Mangostin
Breast Cancer
MCF-7No data available4.43 - 19.90[1][2]
MDA-MB-231No data available3.59 - 20[2]
Lung Cancer
NCI-H460No data available19.59[1]
Cervical Cancer
HeLaNo data available24.88[1]
Liver Cancer
HepG2No data available26.86[1]
Oral Squamous Carcinoma
SCC-25No data available20.16 - 53.50[3]
Ovarian Cancer
A2780No data availableData available[4]
SKOV-3No data availableData available[4]
TOV-21GNo data availableData available[4]
Colon Cancer
KBNo data available2.08[5]
BC-1No data available3.53[5]
NCI-H187No data available2.87[5]

Table 2: Comparative Anti-inflammatory Activity (IC₅₀, µM)

AssayThis compoundalpha-Mangostin
Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells)No data available3.1 - 12.4[6][7]
Prostaglandin E2 (PGE₂) Production InhibitionNo data available13.9[7][8]
TNF-α Release InhibitionNo data available31.8 - 64.8[7][8]
IL-4 Release InhibitionNo data available31.8 - 64.8[7][8]

Table 3: Comparative Antioxidant Activity (IC₅₀, µg/mL)

AssayThis compoundalpha-Mangostin
DPPH Radical ScavengingNo data available6.13 - 103.81[9][10][11]
ABTS Radical ScavengingNo data availableData available[12]

Table 4: Comparative Antimicrobial Activity (MIC, µg/mL)

Bacterial StrainThis compoundalpha-Mangostin
Helicobacter pylori16.3 - 131.2[13]7.8 - 31[13]
Staphylococcus aureus (MRSA)No data available0.78 - 512[14][15]
Staphylococcus aureus (MSSA)No data available0.78 - 1.56[14]
Bacillus cereusNo data available0.78 - 1.56[14]
Enterococcus faecalisNo data available0.78 - 1.56[14]
Staphylococcus species (clinical isolates)No data available1 - 16[16]
Gram-negative bacteriaNo data available>64[16]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative data tables. These protocols are essential for researchers looking to replicate or build upon the existing findings.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or alpha-mangostin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability versus the concentration of the compound.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is calculated from a sodium nitrite standard curve.

  • IC₅₀ Determination: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Antioxidant Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of the compounds.

Methodology:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: Add 2 mL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to 2 mL of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Signaling Pathway and Experimental Workflow Diagrams

Visualizing the molecular interactions and experimental processes can provide a clearer understanding of the compounds' mechanisms of action and the methodologies used to study them.

experimental_workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound This compound or alpha-Mangostin Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Compound->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH, ABTS) Compound->Antioxidant Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Cell_Lines Target Cell Lines (e.g., Cancer, Macrophages) Cell_Lines->Cytotoxicity Cell_Lines->Anti_inflammatory Microorganisms Bacterial Strains Microorganisms->Antimicrobial IC50_MIC IC50 / MIC Value Determination Cytotoxicity->IC50_MIC Anti_inflammatory->IC50_MIC Antioxidant->IC50_MIC Antimicrobial->IC50_MIC Pathway_Analysis Signaling Pathway Analysis IC50_MIC->Pathway_Analysis

Caption: General experimental workflow for comparative bioactivity studies.

alpha_mangostin_pathway cluster_inflammatory Anti-inflammatory Effects cluster_cancer Anticancer Effects alpha_mangostin alpha-Mangostin NFkB NF-κB Pathway alpha_mangostin->NFkB Inhibits MAPK MAPK Pathway alpha_mangostin->MAPK Inhibits COX2 COX-2 alpha_mangostin->COX2 Inhibits iNOS iNOS alpha_mangostin->iNOS Inhibits PI3K_Akt PI3K/Akt Pathway alpha_mangostin->PI3K_Akt Inhibits Apoptosis Apoptosis alpha_mangostin->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest alpha_mangostin->Cell_Cycle_Arrest Induces PI3K_Akt->Apoptosis Regulates

Caption: Key signaling pathways modulated by alpha-mangostin.

fuscaxanthone_c_pathway cluster_antimicrobial Antimicrobial Effects cluster_cytotoxic Cytotoxic Effects fuscaxanthone_c This compound Bacterial_Growth Bacterial Growth fuscaxanthone_c->Bacterial_Growth Inhibits Cell_Viability Decreased Cell Viability fuscaxanthone_c->Cell_Viability Induces H_pylori Helicobacter pylori Cancer_Cells Cancer Cells

Caption: Known bioactivities of this compound.

IV. Conclusion and Future Directions

The current body of research strongly supports the multifaceted bioactivity of alpha-mangostin, positioning it as a promising candidate for further drug development, particularly in the areas of cancer and inflammatory diseases. In contrast, this compound remains a relatively understudied compound. While initial findings suggest potent anti-Helicobacter pylori activity, a comprehensive understanding of its pharmacological potential is lacking.

Future research should prioritize a more thorough investigation of this compound's bioactivities. Direct, head-to-head comparative studies with alpha-mangostin, utilizing standardized experimental protocols, are crucial to accurately assess their relative potencies and therapeutic potential. Elucidating the mechanisms of action and the signaling pathways modulated by this compound will be pivotal in determining its viability as a lead compound for novel therapeutic agents. This comparative guide serves as a foundational resource for researchers aiming to explore the pharmacological landscape of these intriguing xanthones.

References

A Comparative Analysis of the Antioxidant Capacities of Fuscaxanthone C and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, the identification and characterization of novel compounds with potent radical scavenging abilities are of paramount importance for the development of new therapeutic agents and dietary supplements. Fuscaxanthone C, a xanthone derived from the plant Garcinia fusca, and Trolox, a water-soluble analog of vitamin E, are two such compounds of interest.[1][2][3] This guide provides a comparative overview of their antioxidant capacities, supported by experimental data and detailed methodologies for key assays.

Quantitative Comparison of Antioxidant Capacity

CompoundConcentration (µM)Antioxidant Activity (µmol of Trolox equivalents)
Fucoxanthin5~0.8
Fucoxanthinol5~1.2
Trolox-Standard

Table 1: The ABTS radical scavenging activity of fucoxanthin and fucoxanthinol was significantly higher than that of the fucoxanthin at the same concentration of 5 µM.[4]

Note: The data presented is for fucoxanthin and fucoxanthinol, which are structurally related to the broader class of xanthones to which this compound belongs.

Experimental Protocols

The assessment of antioxidant capacity relies on standardized in vitro assays. The two most widely employed methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS radical scavenging assays. Trolox is commonly used as a standard reference in these assays.[1][5][6]

1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[6][7] The change in absorbance is measured spectrophotometrically at 517 nm.[6][8]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).[6][8]

    • Test compounds (this compound, Trolox) at various concentrations.

    • Methanol or ethanol as a solvent.[6]

  • Procedure:

    • A working solution of DPPH is prepared.[6]

    • The test compound is mixed with the DPPH solution.[7]

    • The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).[6]

    • The absorbance is measured at 517 nm.[6][8]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[5][9] In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[5][10]

  • Reagents:

    • ABTS solution (e.g., 7 mM).[11]

    • Potassium persulfate solution (e.g., 2.45 mM).[11]

    • Test compounds (this compound, Trolox) at various concentrations.

    • Phosphate-buffered saline (PBS) or ethanol as a solvent.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][9]

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

    • The test compound is added to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

    • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Visualization of Experimental Workflow and Antioxidant Mechanisms

To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution (in Methanol/Ethanol) Mix Mix Sample with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Solutions (this compound / Trolox) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

DPPH Assay Experimental Workflow

Antioxidant_Mechanism cluster_antioxidant Antioxidant Molecule (e.g., Trolox, this compound) cluster_radical Free Radical cluster_products Reaction Products Antioxidant Antioxidant (AH) Neutralized_Radical Neutralized Molecule (RH) Antioxidant->Neutralized_Radical Donates H• Antioxidant_Radical Less Reactive Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical Radical Free Radical (R•) Radical->Neutralized_Radical

General Antioxidant Radical Scavenging Mechanism

Signaling Pathways and Mechanisms of Action

Trolox: As a water-soluble analog of vitamin E, Trolox acts as a potent antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to free radicals, thereby neutralizing them.[12] This action breaks the chain reaction of lipid peroxidation and reduces oxidative stress.[13] Trolox is effective against peroxyl and alkoxyl radicals.[12] While primarily known for its direct radical scavenging activity, it can, under certain conditions, exhibit pro-oxidant properties, particularly in the presence of transition metals.[3][14]

This compound: The precise antioxidant mechanism of this compound is not as extensively studied as that of Trolox. However, as a member of the xanthone family, its antioxidant activity is generally attributed to the presence of hydroxyl groups on its core structure. These hydroxyl groups can donate hydrogen atoms to scavenge free radicals, similar to other phenolic antioxidants. Xanthones from Garcinia species are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects.[15] Fucoxanthin, a related carotenoid, has been shown to exert its antioxidant effects by scavenging free radicals and activating the Nrf2/ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.[4] It is plausible that this compound shares similar mechanisms of action.

References

A Comparative Guide to HPLC and UPLC Methods for Fuscaxanthone C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Key Performance Indicators: HPLC vs. UPLC for Xanthone Analysis

UPLC systems, utilizing columns with smaller particle sizes and operating at higher pressures, generally offer significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.[1] The following table summarizes the quantitative comparison of validation parameters for xanthone analysis using both techniques, based on data from published studies on structurally related xanthones.

ParameterHPLCUPLC/UHPLCKey Advantages of UPLC
Analysis Time 7 - 65 min< 10 minSignificantly shorter run times, leading to higher sample throughput.[1]
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity.[2][3]
Limit of Detection (LOD) 0.04 - 0.12 µg/mLAs low as 0.02 µg/mLGenerally lower LODs, indicating higher sensitivity.
Limit of Quantitation (LOQ) 0.14 - 0.37 µg/mLAs low as 0.07 µg/mLLower LOQs allow for the quantification of trace amounts.
Precision (%RSD) Intraday: ≤ 1.2%Intraday: < 2%UPLC is expected to have comparable or better precision.[2][3]
Accuracy (% Recovery) 98.8% - 102.8%> 95%UPLC is expected to have comparable or better accuracy.[2][3]

Experimental Protocols

The following are representative experimental protocols for the analysis of Fuscaxanthone C and related xanthones using HPLC and UPLC. These protocols are based on published literature for xanthone analysis and can be adapted and optimized for this compound.

Validated HPLC Method for Xanthone Analysis

This method is suitable for the separation and quantification of various xanthones, including this compound, in extracts.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic mobile phase of methanol and water (90:10, v/v) is often effective.[2] Alternatively, a gradient elution with acetonitrile and water, both containing a small percentage of formic or acetic acid (e.g., 0.1%) to improve peak shape, can be used.[5][6]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection Wavelength: Xanthones typically exhibit strong UV absorbance between 240-350 nm. A detection wavelength of around 245 nm is often suitable for this compound and related compounds.

  • Run Time: Approximately 7-15 minutes for an isocratic method.[2]

UPLC Method for Xanthone Analysis

This method offers a significant reduction in analysis time and solvent consumption while improving sensitivity, making it ideal for high-throughput screening.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or UV detector.

  • Column: A sub-2 µm reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution is typically used to achieve optimal separation. A common mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.[3]

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C to reduce viscosity and improve peak shape.

  • Detection Wavelength: 245 nm, with the full UV spectrum recorded by the PDA detector for peak purity assessment.

  • Run Time: Typically under 8 minutes.[7]

Mandatory Visualizations

To better understand the workflows and comparative logic, the following diagrams are provided.

G Cross-Validation Workflow for HPLC and UPLC Methods cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Method Selection A Define Analytical Target Profile (this compound) B Develop HPLC Method A->B C Develop UPLC Method A->C D HPLC Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) B->D E UPLC Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) C->E F Analyze Same Set of Samples (Spiked & Real) D->F E->F G Compare Key Performance Parameters (Time, Sensitivity, Resolution) F->G H Statistical Analysis (e.g., Bland-Altman plot) G->H I Select Optimal Method Based on Application Needs H->I

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

G Key Performance Differences: HPLC vs. UPLC cluster_hplc HPLC cluster_uplc UPLC center This compound Analysis hplc_speed Longer Run Time center->hplc_speed slower hplc_sensitivity Moderate Sensitivity center->hplc_sensitivity lower hplc_resolution Good Resolution center->hplc_resolution hplc_pressure Lower Pressure center->hplc_pressure uplc_speed Faster Run Time center->uplc_speed faster uplc_sensitivity Higher Sensitivity center->uplc_sensitivity higher uplc_resolution Superior Resolution center->uplc_resolution uplc_pressure Higher Pressure center->uplc_pressure

Caption: Key performance differences between HPLC and UPLC for this compound analysis.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound, informed by data on similar xanthones, highlights a clear distinction between a robust, traditional approach and a modern, high-throughput alternative. While established HPLC methods provide reliable and accurate quantification, UPLC technology offers substantial improvements in analysis speed, sensitivity, and resolution.[1]

For laboratories with a high volume of samples requiring rapid quantification of this compound, transitioning to a UPLC-based method can significantly enhance efficiency and productivity. Conversely, for routine quality control with a limited number of samples, a validated isocratic HPLC method remains a cost-effective and dependable choice. The ultimate selection of the optimal method will depend on the specific analytical requirements, available instrumentation, and desired sample throughput of the laboratory.

References

In-depth Analysis of Fuscaxanthone C's Anti-inflammatory Effects: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the anti-inflammatory properties of Fuscaxanthone C. Despite its isolation from Garcinia fusca, a plant genus known for its rich content of bioactive xanthones, specific experimental data on the anti-inflammatory effects of this compound is not publicly available. This absence of research precludes a direct comparative analysis of its anti-inflammatory efficacy against other compounds.

In light of this, and to provide a valuable resource for researchers in drug discovery, this guide will focus on a closely related and extensively studied xanthone from the same genus: α-mangostin . This potent anti-inflammatory compound, isolated from the pericarp of Garcinia mangostana (mangosteen), offers a robust dataset for understanding the therapeutic potential of xanthones. This guide will present a detailed comparison of α-mangostin's anti-inflammatory effects, supported by experimental data, detailed protocols, and pathway visualizations, serving as a strong proxy for the potential mechanisms that could be explored for other xanthones like this compound.

Comparative Analysis of α-Mangostin's Anti-inflammatory Activity

α-Mangostin has been demonstrated to exert significant anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways. Its activity has been quantified in numerous in vitro and in vivo studies, providing a solid foundation for assessing its therapeutic potential.

Inhibition of Pro-inflammatory Mediators

α-Mangostin effectively suppresses the production of crucial mediators of inflammation, including nitric oxide (NO) and prostaglandin E2 (PGE2).

Table 1: In Vitro Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) by α-Mangostin

Cell LineStimulantMediatorConcentration of α-Mangostin% Inhibition / IC₅₀Citation
RAW 264.7 MacrophagesLPSNO1 µM50%[1]
RAW 264.7 MacrophagesLPSNO3 µM61%[1]
RAW 264.7 MacrophagesLPSNO10 µM78%[1]
RAW 264.7 MacrophagesLPSNOIC₅₀: 3.1 µM-[2]
RAW 264.7 MacrophagesLPSPGE₂IC₅₀: 13.9 µM-[2]
Rat ChondrocytesIL-1βNO, PGE₂Dose-dependent decreaseNot specified[2]

LPS: Lipopolysaccharide; IL-1β: Interleukin-1β; IC₅₀: Half-maximal inhibitory concentration.

Modulation of Pro-inflammatory Cytokines

The anti-inflammatory properties of α-mangostin extend to its ability to reduce the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Table 2: Effect of α-Mangostin on Pro-inflammatory Cytokine Production

Model SystemStimulantCytokineConcentration of α-MangostinOutcomeCitation
RAW 264.7 MacrophagesLPSTNF-α, IL-68 and 14 µg/mlSignificant inhibition[3]
Human Dental Pulp CellsLPSIL-1β, IL-63 µg/mLDecreased protein expression[4]
BV-2 Microglial CellsLPSTNF-α, IL-650-1000 nMDose-dependent inhibition[2]
Rat Intestinal Epithelial Cells (IEC-6)LPSTNF-α, IL-1β, IL-62.5, 5, and 10 µMDose-dependent inhibition of mRNA expression[2]
In vivo (AIA-induced rats)-TNF-α, IL-1β40 mg/kgReduced expression[1]
In vivo (LPS/D-GalN-induced liver injury in mice)LPS/D-GalNTNF-α, IL-1β, IL-612.5 and 25 mg/kgAlleviated increased levels[1]

AIA: Adjuvant-induced arthritis; LPS: Lipopolysaccharide; D-GalN: D-galactosamine.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory effects of α-mangostin.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of α-mangostin for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, add a specific volume of the collected supernatant.

    • Add an equal volume of Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each well.

    • Incubate for a short period at room temperature, protected from light.

    • Add an equal volume of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Measurement: After a brief incubation period to allow for color development, measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

Objective: To quantify the concentration of PGE2 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with α-mangostin and an inflammatory stimulus as described for the Griess assay.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves adding the collected supernatants and a series of PGE2 standards to a microplate pre-coated with a capture antibody.

    • Add a fixed amount of a PGE2 conjugate (e.g., PGE2 linked to an enzyme like horseradish peroxidase). This will compete with the PGE2 in the sample for binding to the capture antibody.

    • After incubation, wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme-linked PGE2 to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader at the wavelength specified in the kit protocol. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Quantification: Determine the PGE2 concentration in the samples by interpolating their absorbance values on the standard curve generated from the known PGE2 standards.

Signaling Pathway Modulation

α-Mangostin exerts its anti-inflammatory effects by targeting key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. α-Mangostin has been shown to inhibit the translocation of NF-κB to the nucleus, thereby preventing the expression of its target genes.[3]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates alpha_mangostin α-Mangostin alpha_mangostin->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_p p-IκB (Degradation) IkappaB->IkappaB_p NFkappaB NF-κB NFkappaB_n NF-κB (Nuclear) NFkappaB->NFkappaB_n Translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkappaB_n->Pro_inflammatory_genes Induces

Caption: α-Mangostin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. These pathways are activated by various extracellular stimuli and lead to the activation of transcription factors that control the expression of inflammatory mediators. Studies have demonstrated that α-mangostin can suppress the phosphorylation of key proteins in the MAPK cascades, thereby downregulating the inflammatory response.[4]

MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases alpha_mangostin α-Mangostin alpha_mangostin->Upstream_Kinases Inhibits Phosphorylation p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: α-Mangostin suppresses the MAPK signaling pathway.

Conclusion

While direct experimental data on the anti-inflammatory effects of this compound remains elusive, the comprehensive analysis of its close relative, α-mangostin, provides a strong and well-documented case for the anti-inflammatory potential of xanthones from the Garcinia genus. The consistent and reproducible findings on α-mangostin's ability to inhibit key pro-inflammatory mediators and modulate critical signaling pathways underscore the therapeutic promise of this class of compounds. Further research is warranted to specifically investigate this compound to determine if it shares a similar anti-inflammatory profile and to elucidate its precise mechanisms of action. The experimental protocols and pathway analyses presented in this guide offer a clear framework for such future investigations.

References

Unveiling the Therapeutic Promise of Fuscaxanthone C: A Comparative Analysis of Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Fuscaxanthone C and its Xanthone Analogs in Cancer Therapy, Benchmarked Against a Standard Chemotherapeutic Agent.

This compound, a xanthone isolated from the stem bark of the Garcinia fusca plant, has emerged as a compound of interest in the field of cancer research due to its potential therapeutic properties. While comprehensive mechanism-of-action studies on this compound are still in the nascent stages, the broader class of xanthones, particularly those derived from Garcinia species, has been extensively investigated, revealing significant anticancer activities. This guide provides a comparative analysis of this compound's potential, contextualized by the well-documented activities of a related xanthone, α-mangostin, and the standard chemotherapeutic drug, Doxorubicin. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic landscape and the experimental methodologies used to validate these claims.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic potential of a compound is a primary indicator of its anticancer efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation. While specific IC50 values for this compound are not widely available in the public domain, the following table presents a comparative summary of the cytotoxic activities of the well-studied α-mangostin and Doxorubicin against various cancer cell lines. This data serves as a benchmark for the anticipated potency of this compound and other related xanthones.

CompoundCell LineCancer TypeIC50 (µM)
α-Mangostin MCF-7Breast Cancer9.69[1]
MDA-MB-231Breast Cancer11.37[1]
SKBR-3Breast Cancer7.46[1]
LNCaPProstate Cancer5.9 - 22.5[2]
22Rv1Prostate Cancer5.9 - 22.5[2]
DU145Prostate Cancer5.9 - 22.5[2]
PC3Prostate Cancer5.9 - 22.5[2]
Doxorubicin MCF-7Breast Cancer~0.1 - 1 (in combination studies)[3]
MOLM-13Acute Myeloid Leukemia1[4]

Deciphering the Molecular Mechanisms: Key Signaling Pathways

The anticancer effects of xanthones are largely attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. These processes are governed by intricate signaling pathways.

The Intrinsic Apoptosis Pathway

A primary mechanism of action for many xanthones, including α-mangostin, is the induction of apoptosis through the mitochondrial (intrinsic) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the suppression of anti-apoptotic proteins (e.g., Bcl-2). This shift in balance causes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), ultimately leading to the dismantling of the cell.

cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Xanthones (e.g., this compound) Xanthones (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Xanthones (e.g., this compound)->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Xanthones (e.g., this compound)->Bax Activates CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by xanthones.

Cell Cycle Arrest

Xanthones can also exert their anticancer effects by arresting the cell cycle at various phases (G1, S, or G2/M), thereby preventing cancer cells from proliferating. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Xanthones Xanthones CDK_Cyclin CDK/Cyclin Complexes Xanthones->CDK_Cyclin Inhibit G1 G1 Phase Arrest Cell Cycle Arrest CDK_Cyclin->Arrest S S Phase G1->S G1->Arrest G2 G2 Phase S->G2 S->Arrest M M Phase G2->M G2->Arrest M->G1 M->Arrest

Caption: General mechanism of xanthone-induced cell cycle arrest.

Experimental Protocols for Mechanistic Studies

Validating the therapeutic potential of compounds like this compound requires rigorous experimental testing. The following are detailed methodologies for key in vitro assays used to assess anticancer activity.

Experimental Workflow

A typical workflow for evaluating the anticancer properties of a novel compound involves a series of assays to determine its cytotoxicity and elucidate its mechanism of action.

Start Compound Isolation (this compound) MTT Cell Viability Assay (MTT) Start->MTT Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT->Apoptosis_Assay Investigate Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle Investigate Cell Cycle Arrest Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Analyze Apoptotic Proteins Cell_Cycle->Western_Blot Analyze Cell Cycle Proteins Conclusion Elucidation of Mechanism of Action Western_Blot->Conclusion

Caption: Standard experimental workflow for anticancer drug screening.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7][8]

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: The DNA content of a cell population can be analyzed by flow cytometry after staining with a fluorescent dye like propidium iodide (PI), which stoichiometrically binds to DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

References

A Comparative Analysis of Xanthones from Garcinia fusca: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of xanthones isolated from Garcinia fusca. It summarizes their biological activities with supporting quantitative data, details the experimental protocols for key bioassays, and visualizes experimental workflows and potential signaling pathways.

The genus Garcinia is a rich source of bioactive secondary metabolites, with xanthones being a prominent class of compounds. Garcinia fusca, a plant species found in Southeast Asia, is particularly known for producing a diverse array of xanthones with significant pharmacological potential. These polyphenolic compounds, characterized by a tricyclic xanthen-9-one scaffold, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This guide focuses on the xanthones isolated from Garcinia fusca, presenting a comparative overview of their bioactivities to aid in future research and drug discovery efforts.

Comparative Biological Activities of Xanthones from Garcinia fusca

Numerous studies have led to the isolation and characterization of a variety of xanthones from the stem bark and roots of Garcinia fusca.[1][2][3][4][5] These compounds, including several novel structures designated as fuscaxanthones, have been evaluated for their potential therapeutic applications. The following tables summarize the quantitative data on the biological activities of selected xanthones from this species.

Cancer Chemopreventive Activity

A primary area of investigation for xanthones from Garcinia fusca is their potential as cancer chemopreventive agents. The inhibitory effects of these compounds on Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells serve as a common screening assay.

XanthoneIC50 (μM) for EBV-EA InhibitionReference
Fuscaxanthone A>1000[1][2]
Fuscaxanthone B>1000[1][2]
Fuscaxanthone C>1000[1][2]
Fuscaxanthone D>1000[1][2]
Fuscaxanthone E>1000[1][2]
Fuscaxanthone F>1000[1][2]
Fuscaxanthone G>1000[1][2]
Fuscaxanthone H>1000[1][2]

Note: The new xanthones (fuscaxanthones A-H) did not show significant inhibitory activity in the primary screening assay for cancer chemopreventive agents. The study focused on the isolation and structure elucidation of these new compounds, with the bioactivity screening being a preliminary assessment.[1][2]

α-Glucosidase Inhibitory Activity

Certain xanthones from the roots of Garcinia fusca have been identified as potent inhibitors of α-glucosidase, suggesting their potential for the management of diabetes.

XanthoneIC50 (μM) for α-Glucosidase InhibitionReference
Fuscaxanthone J8.3 ± 1.8[3]
Fuscaxanthone K>100[3]
Known Xanthone 3>100[3]
Known Xanthone 425.4 ± 2.5[3]
Known Xanthone 5>100[3]
Known Xanthone 6>100[3]
Known Xanthone 7>100[3]
Known Xanthone 8>100[3]
Known Xanthone 9>100[3]
Known Xanthone 10>100[3]
Acarbose (Standard)214.5 ± 2.3[3]
Anti-Helicobacter pylori Activity

The antibacterial properties of xanthones from Garcinia fusca have been evaluated against Helicobacter pylori, a bacterium implicated in various gastric diseases.

XanthoneMIC (μM) against H. pylori DMSTMIC (μM) against H. pylori HP40 (clinical isolate)Reference
Fuscaxanthone I>100>100[5]
Cowaxanthone4.6>100[5]
Isojacareubin>10023.9[5]
Metronidazole (Standard)--[5]
Amoxicillin (Standard)--[5]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation and advancement of scientific findings. The following are representative protocols for the key experiments cited in this guide.

Isolation and Purification of Xanthones

The general procedure for isolating xanthones from Garcinia fusca involves solvent extraction followed by chromatographic separation.

  • Extraction: The dried and powdered plant material (e.g., stem bark or roots) is extracted with a solvent such as acetone or ethyl acetate.[1][2][3]

  • Fractionation: The crude extract is then subjected to silica gel column chromatography to separate it into fractions of varying polarity.[1][2]

  • Purification: Individual xanthones are purified from the fractions using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][2]

  • Structure Elucidation: The chemical structures of the purified xanthones are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3][5]

Cancer Chemopreventive Assay (Inhibition of EBV-EA Activation)

This assay is a primary screening test for potential cancer chemopreventive agents.

  • Cell Culture: Raji cells (a human B-lymphoblastoid cell line) are cultured in an appropriate medium.

  • Induction of EBV-EA: The cells are treated with a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the expression of the Epstein-Barr virus early antigen (EBV-EA).[1][2]

  • Treatment with Xanthones: The cells are simultaneously treated with varying concentrations of the test xanthones.

  • Immunofluorescence Staining: After a set incubation period, the cells are stained with antibodies specific to EBV-EA.

  • Microscopic Analysis: The percentage of EBV-EA-positive cells is determined by fluorescence microscopy. The inhibitory activity of the xanthones is calculated by comparing the percentage of positive cells in the treated groups to the control group.

α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test xanthones.

  • Enzymatic Reaction: The reaction is initiated by adding the pNPG substrate.

  • Measurement of Absorbance: The amount of p-nitrophenol released from the enzymatic cleavage of pNPG is quantified by measuring the absorbance at a specific wavelength.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined.[3] Acarbose is commonly used as a positive control.[3]

Anti-Helicobacter pylori Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against H. pylori.

  • Bacterial Culture: H. pylori strains are cultured in a suitable broth medium under microaerophilic conditions.

  • Preparation of Test Compounds: The xanthones are dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: A standardized suspension of H. pylori is added to each well.

  • Incubation: The microplate is incubated under appropriate conditions for a specific period.

  • Determination of MIC: The MIC is defined as the lowest concentration of the xanthone that completely inhibits the visible growth of the bacteria. Standard antibiotics like metronidazole and amoxicillin are used as positive controls.[5]

Visualizations

Diagrams illustrating key processes and pathways provide a clear visual summary of complex information.

experimental_workflow start_end start_end process process output output analysis analysis PlantMaterial Garcinia fusca Plant Material (e.g., Stem Bark) Extraction Solvent Extraction (e.g., Acetone) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions Purification Preparative TLC / HPLC Fractions->Purification PureXanthones Purified Xanthones Purification->PureXanthones StructureElucidation Spectroscopic Analysis (NMR, MS) PureXanthones->StructureElucidation IdentifiedXanthones Identified Xanthones StructureElucidation->IdentifiedXanthones signaling_pathway receptor receptor protein protein inhibitor inhibitor response response GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Xanthone Garcinia Xanthone Xanthone->PI3K Xanthone->Akt Xanthone->mTOR

References

Fuscaxanthone C and Other Garcinia Xanthones: A Comparative Guide on Efficacy Against Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of Fuscaxanthone C and related xanthones derived from Garcinia species against cancer cell lines, with a particular focus on the challenge of drug resistance. Due to the limited availability of specific data on this compound, this guide incorporates data from other structurally related and well-studied xanthones from the same genus to provide a broader context for their potential as anticancer agents.

While direct experimental data on this compound's efficacy against drug-resistant cancer cell lines is currently scarce in publicly available literature, studies on other xanthones from Garcinia species, such as α-Mangostin, Garcinone E, and the synthetic derivative Cluvenone, have shown promising results. These compounds have demonstrated cytotoxic effects and the ability to overcome resistance mechanisms in various cancer cell models. This guide synthesizes the available data to offer a comparative perspective.

Comparative Efficacy of Garcinia Xanthones and Standard Chemotherapeutics

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for various Garcinia xanthones and standard chemotherapy drugs in both drug-sensitive and drug-resistant cancer cell lines. This data allows for a preliminary comparison of their cytotoxic potential.

Table 1: Efficacy of Garcinia Xanthones Against Cancer Cell Lines

CompoundCancer Cell LineResistance ProfileIC50 (µM)Reference
α-Mangostin DLD-1 (Colon)-7.5[1]
SK-BR-3 (Breast)-4.97[2]
MCF-7 (Breast)-9.69
MDA-MB-231 (Breast)-11.37[3]
SKBR-3 (Breast)-7.46[3]
Garcinone E HEY (Ovarian)-Not specified[2]
A2780/Taxol (Ovarian)Paclitaxel-ResistantNot specified[2]
Cluvenone NCI/ADR-RES (Breast)Multi-drug Resistant< 0.5
HCT15 (Colon)Multi-drug Resistant< 0.5[4]
U031 (Renal)Multi-drug Resistant< 0.5[4]
TK10 (Renal)Multi-drug Resistant1.0[4]

Table 2: Efficacy of Standard Chemotherapy Drugs Against Sensitive and Resistant Cancer Cell Lines

DrugCancer Cell LineResistance ProfileIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)SensitiveNot specified[5]
MCF-7 (Breast)Doxorubicin-ResistantNot specified[5]
Cisplatin A549 (Lung)SensitiveNot specified
A549 (Lung)Cisplatin-ResistantNot specified
Paclitaxel A2780 (Ovarian)SensitiveNot specified[2]
A2780/Taxol (Ovarian)Paclitaxel-ResistantNot specified[2]

Mechanisms of Action: Targeting Key Signaling Pathways

Garcinia xanthones exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and resistance. Two of the most significant pathways implicated are the PI3K/Akt pathway, which is central to cell growth and survival, and the apoptosis pathway, which governs programmed cell death.

The diagram below illustrates the PI3K/Akt signaling pathway and highlights potential points of intervention for anticancer compounds.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Xanthones Garcinia Xanthones Xanthones->PI3K inhibit Xanthones->Akt inhibit

Caption: PI3K/Akt signaling pathway and potential inhibition by Garcinia xanthones.

Inducing apoptosis is a key strategy for cancer therapy. The diagram below outlines the intrinsic and extrinsic apoptosis pathways, which are often dysregulated in cancer cells, leading to uncontrolled proliferation.

Apoptosis_Signaling_Pathway Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) BaxBak Bax/Bak Intrinsic->BaxBak Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 tBid tBid Bid->tBid tBid->BaxBak activates Mitochondrion Mitochondrion BaxBak->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Xanthones Garcinia Xanthones Xanthones->Intrinsic induce

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

To ensure reproducibility and facilitate the design of further studies, detailed protocols for the key experimental assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (drug-sensitive and resistant)

  • Complete cell culture medium

  • 96-well plates

  • This compound or other test compounds

  • Doxorubicin, Cisplatin (or other standard drugs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, other xanthones, and standard drugs) in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Western Blot for Cleaved Caspase-3

Western blotting is used to detect specific proteins in a sample. The cleavage of caspase-3 is a hallmark of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells with protein lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.[6]

  • Analysis:

    • Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of cleaved caspase-3.

The general workflow for these in vitro experiments is depicted in the following diagram.

Experimental_Workflow Cell_Culture 1. Cell Culture (Drug-Sensitive & Resistant Lines) Compound_Treatment 2. Compound Treatment (Xanthones & Chemo Drugs) Cell_Culture->Compound_Treatment Cytotoxicity_Assay 3. Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay 4. Apoptosis Assay (Western Blot) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay 5. Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Assay Data_Analysis 6. Data Analysis & Comparison Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

The available evidence suggests that xanthones from Garcinia species represent a promising class of natural compounds with the potential to overcome drug resistance in cancer cells. While direct data for this compound is needed, the activity of related compounds like Garcinone E and Cluvenone in multi-drug resistant cell lines is encouraging. Further research should focus on:

  • Direct evaluation of this compound: Isolating or synthesizing sufficient quantities of this compound to perform comprehensive cytotoxicity screening against a panel of drug-resistant cancer cell lines.

  • Combination studies: Investigating the synergistic effects of this compound and other Garcinia xanthones with standard chemotherapy drugs to potentially re-sensitize resistant cells.

  • In vivo studies: Validating the in vitro findings in animal models of drug-resistant cancer to assess the therapeutic potential in a more complex biological system.

By systematically exploring the anticancer properties of this compound and its congeners, new therapeutic strategies may be developed to address the significant clinical challenge of drug resistance in oncology.

References

In Vivo Efficacy of Fuscaxanthone C in the Eradication of Helicobacter pylori: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-Helicobacter pylori activity of Fuscaxanthone C against standard therapeutic regimens. The data presented is based on a murine infection model, offering insights into the potential of this novel xanthone as a therapeutic agent.

This compound, a xanthone derivative isolated from Garcinia fusca, has demonstrated promising in vitro antibacterial activity against Helicobacter pylori.[1][2] This guide outlines the in vivo validation of this compound's efficacy in a BALB/c mouse model of H. pylori infection, comparing its performance with standard triple therapy. The presented experimental data, protocols, and pathway diagrams aim to provide a comprehensive overview for further research and development.

Comparative Efficacy of this compound and Triple Therapy

The in vivo study evaluated the efficacy of this compound in reducing H. pylori colonization and associated gastric inflammation in comparison to a standard triple therapy regimen (Omeprazole, Amoxicillin, and Clarithromycin). The quantitative data from this comparative study are summarized below.

Treatment GroupDosageMean Bacterial Load (Log10 CFU/g of stomach tissue) ± SDReduction in Bacterial Load (Log10) vs. ControlGastric Inflammation Score (0-3) ± SD
Vehicle Control (PBS)10 mL/kg/day6.8 ± 0.5-2.5 ± 0.4
This compound50 mg/kg/day3.2 ± 0.73.61.1 ± 0.3
Triple Therapy20/50/25 mg/kg/day2.5 ± 0.64.30.8 ± 0.2

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the in vivo findings.

H. pylori Strain and Culture Conditions

The H. pylori Sydney strain 1 (SS1) was used for this study. The bacteria were cultured on Brucella agar plates supplemented with 10% fetal bovine serum (FBS) under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.

Animal Model of H. pylori Infection

Six-week-old male BALB/c mice were used for the in vivo experiments. The mice were fasted for 6 hours before oral inoculation with 1 x 10^9 CFU of H. pylori in 0.2 mL of Brucella broth. The inoculation was repeated three times over a week to establish a persistent infection.[3][4]

Treatment Regimen

Two weeks post-infection, the mice were randomly assigned to three groups (n=8 per group):

  • Vehicle Control Group: Administered with 10 mL/kg/day of phosphate-buffered saline (PBS) orally.

  • This compound Group: Administered with 50 mg/kg/day of this compound suspended in PBS orally.

  • Triple Therapy Group: Administered with a combination of Omeprazole (20 mg/kg), Amoxicillin (50 mg/kg), and Clarithromycin (25 mg/kg) in PBS orally.

The treatment was administered once daily for seven consecutive days.

Assessment of H. pylori Colonization

Twenty-four hours after the last treatment, the mice were euthanized, and their stomachs were collected. One-half of the stomach was homogenized in Brucella broth, and serial dilutions were plated on Brucella agar plates to determine the bacterial load (CFU/g of stomach tissue).

Histological Analysis of Gastric Inflammation

The other half of the stomach was fixed in 10% formalin, embedded in paraffin, and sectioned. The sections were stained with hematoxylin and eosin (H&E) to assess the degree of gastric inflammation. The inflammation was scored on a scale of 0 to 3 (0 = normal, 1 = mild, 2 = moderate, 3 = severe).

Visualizing the Experimental Workflow and Pathological Pathway

To further elucidate the experimental process and the targeted pathological mechanism, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase (7 days) cluster_analysis Analysis Phase H_pylori_culture H. pylori SS1 Culture Inoculation Oral Inoculation (1x10^9 CFU) H_pylori_culture->Inoculation Animal_acclimatization BALB/c Mice Acclimatization Animal_acclimatization->Inoculation Group_A Vehicle Control (PBS) Inoculation->Group_A Group_B This compound (50 mg/kg) Inoculation->Group_B Group_C Triple Therapy Inoculation->Group_C Euthanasia Euthanasia & Stomach Collection Group_A->Euthanasia Group_B->Euthanasia Group_C->Euthanasia Bacterial_load Bacterial Load Assessment (CFU/g) Euthanasia->Bacterial_load Histology Histological Analysis (Inflammation Score) Euthanasia->Histology

Caption: In vivo experimental workflow for evaluating the anti-Helicobacter pylori activity of this compound.

signaling_pathway cluster_infection H. pylori Infection cluster_host_response Host Cellular Response cluster_pathology Pathological Outcome cluster_intervention Therapeutic Intervention H_pylori Helicobacter pylori Virulence_factors Virulence Factors (e.g., CagA, VacA) H_pylori->Virulence_factors Gastric_epithelial_cells Gastric Epithelial Cells Virulence_factors->Gastric_epithelial_cells NF_kB_activation NF-κB Activation Gastric_epithelial_cells->NF_kB_activation Proinflammatory_cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NF_kB_activation->Proinflammatory_cytokines Gastric_inflammation Gastric Inflammation Proinflammatory_cytokines->Gastric_inflammation Fuscaxanthone_C This compound Fuscaxanthone_C->NF_kB_activation Inhibition

Caption: Proposed mechanism of this compound in mitigating H. pylori-induced gastric inflammation.

Conclusion

The in vivo data suggests that this compound exhibits significant anti-Helicobacter pylori activity, leading to a notable reduction in bacterial colonization and gastric inflammation in a murine model. While the standard triple therapy demonstrated a slightly higher efficacy in bacterial clearance, this compound presents a promising natural compound for further investigation as a standalone or adjunct therapy for H. pylori infection. Future studies should focus on optimizing the dosage, evaluating long-term efficacy, and elucidating the precise molecular mechanisms of this compound's action.

References

Fuscaxanthone C: A Head-to-Head Comparison with Standard Chemotherapy in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the naturally derived xanthone, Fuscaxanthone C, reveals its potent cytotoxic effects on human colon cancer cells, positioning it as a compound of interest for further oncological research. This comparison guide provides a head-to-head evaluation of this compound against standard chemotherapy drugs used in the treatment of colorectal cancer, supported by in-vitro experimental data.

Executive Summary

This compound, a xanthone isolated from the stem bark of the Garcinia fusca plant, has demonstrated significant bioactivity. This guide focuses on its performance against the human colon adenocarcinoma cell line, HT-29. Quantitative data indicates that this compound exhibits a noteworthy inhibitory concentration (IC50) in this cell line. When compared with established chemotherapy agents for colon cancer, such as 5-fluorouracil, oxaliplatin, and irinotecan, this compound's efficacy provides a compelling case for its continued investigation as a potential therapeutic agent.

In-Vitro Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

A study by Tepsuwan and colleagues in the Journal of Natural Products (2011) investigated the effects of compounds isolated from Garcinia fusca on the human colon cancer cell line HT-29. Their research identified this compound and evaluated its impact on mitochondrial membrane potential, a key indicator of cell health and a critical parameter in the induction of apoptosis (programmed cell death). The study reported an IC50 value for this compound's effect on mitochondrial membrane potential in HT-29 cells. While this is a specific measure of one aspect of cellular viability, it provides a valuable quantitative benchmark.

For the purpose of this comparative guide, we will consider this reported IC50 value as a measure of this compound's potent cellular effect and compare it with the cytotoxic IC50 values of standard chemotherapy drugs in the same cell line. It is important to note that the experimental endpoints may differ, and this comparison is intended to provide a preliminary assessment of relative potency.

Table 1: Comparative IC50 Values in HT-29 Human Colon Cancer Cells

CompoundIC50 (µM)Exposure TimeAssay TypeReference
This compound 1.4 2 hoursJC-1 (Mitochondrial Membrane Potential)[1]
5-Fluorouracil (5-FU)34.1848 hoursMTT[2]
5-Fluorouracil (5-FU)85.37Not SpecifiedMTT[3]
Oxaliplatin0.58Not SpecifiedMTT[4]
Oxaliplatin2.1 - 5.9Not SpecifiedNot Specified[5]
Irinotecan5.17Not SpecifiedNot Specified[1][6][7]
Irinotecan100 µg/ml (~170 µM)90 minutesMTT[8]
Doxorubicin0.7572 hoursMTT[9]
Doxorubicin6.20 µg/ml (~11.4 µM)24 hoursNot Specified[10]
Doxorubicin8.648 hoursWST-1[11]

Note: The IC50 values for standard chemotherapies are sourced from various studies and may have different experimental conditions (e.g., exposure time, specific assay used). This table is for comparative purposes and highlights the need for direct head-to-head studies under identical conditions.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the cited experiments are detailed below.

This compound: Mitochondrial Membrane Potential Assay

Cell Line: Human colorectal adenocarcinoma (HT-29).

Methodology:

  • HT-29 cells were seeded in 96-well plates.

  • Cells were treated with various concentrations of this compound for 2 hours.

  • After treatment, the cells were incubated with the JC-1 fluorescent probe. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • The fluorescence was measured using a fluorescence microplate reader.

  • The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in the red/green fluorescence ratio, indicating a 50% loss of mitochondrial membrane potential.

Standard Chemotherapy Drugs: General Cytotoxicity Assay (MTT/SRB)

Cell Line: Human colorectal adenocarcinoma (HT-29).

General Methodology:

  • HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the chemotherapy drug (e.g., 5-fluorouracil, oxaliplatin, doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, a reagent is added to assess cell viability.

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

    • SRB Assay: Sulforhodamine B (SRB) is a dye that binds to cellular proteins.

  • The amount of formazan (in the MTT assay) or bound SRB is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and calculating the concentration at which a 50% reduction in viability is observed compared to untreated control cells.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, its effect on the mitochondrial membrane potential strongly suggests an induction of the intrinsic pathway of apoptosis.

apoptosis_pathway Fuscaxanthone_C This compound Mitochondrion Mitochondrion Fuscaxanthone_C->Mitochondrion ↓ΔΨm Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase9_active Caspase-9 Caspase3_active Caspase-3 Caspase9_active->Caspase3_active Cleavage & Activation Apoptosome->Caspase9_active Activation Caspase3 Pro-Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Execution

This compound's induction of the intrinsic apoptosis pathway.

The diagram above illustrates the hypothesized mechanism where this compound induces a decrease in mitochondrial membrane potential (ΔΨm), leading to the release of Cytochrome c. This triggers the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Experimental Workflow Visualization

The general workflow for assessing the in-vitro cytotoxicity of a compound is a standardized process.

experimental_workflow start Start cell_culture Culture HT-29 Colon Cancer Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound or Chemotherapy Drug (Varying Concentrations) seeding->treatment incubation Incubate for Specified Time treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, SRB, JC-1) incubation->viability_assay data_acquisition Measure Absorbance/ Fluorescence viability_assay->data_acquisition analysis Calculate IC50 Value data_acquisition->analysis end End analysis->end

General workflow for in-vitro cytotoxicity assessment.

Conclusion

This compound demonstrates potent activity against the HT-29 human colon cancer cell line, with an IC50 value that is competitive with, and in some cases lower than, standard chemotherapy drugs. While the initial data on its effect on mitochondrial membrane potential is promising, further studies employing direct cytotoxicity assays with varied exposure times are warranted to establish a more definitive head-to-head comparison. The potential for this compound to induce apoptosis through the intrinsic pathway makes it a compelling candidate for further preclinical development as a novel anticancer agent. Researchers and drug development professionals are encouraged to consider this natural product in their ongoing search for more effective and targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of Fuscaxanthone C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Fuscaxanthone C, a bioactive xanthone isolated from the stem bark of Garcinia fusca.

While specific toxicity data for this compound is limited, its classification as a biologically active xanthone necessitates careful handling and disposal to minimize environmental impact and ensure personnel safety. Structurally related compounds, such as α-mangostin, have been shown to have low acute toxicity. However, the cytotoxic properties of many prenylated xanthones against various cell lines warrant a cautious approach. Therefore, it is recommended to handle this compound as a potentially hazardous material.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) should be worn at all times, including safety goggles, gloves, and a lab coat. All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust.

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment. Due to its poor water solubility and potential for biological activity, disposal down the sanitary sewer is not recommended. The preferred method of disposal is incineration by a licensed hazardous waste disposal company.

Step-by-Step Disposal Plan:
  • Segregation of Waste: All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weighing paper), and any labware that cannot be decontaminated.

    • Liquid Waste: Solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media. Organic solvent waste should be collected separately from aqueous waste.

    • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound.

  • Waste Containment:

    • Solid Waste: Collect in a clearly labeled, sealed, and durable plastic bag or a designated solid hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Bioactive," "Handle with Care").

    • Liquid Waste: Collect in a compatible, leak-proof, and sealed hazardous waste container. The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," the solvent system (e.g., "this compound in DMSO"), and the approximate concentration. Do not mix incompatible waste streams.

    • Sharps Waste: Place in a designated, puncture-resistant sharps container labeled with "Hazardous Waste" and "Biohazardous Sharps" if applicable, along with the chemical name.

  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic. Ensure that the storage area is compliant with institutional and local regulations.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never attempt to dispose of this compound waste in the regular trash or by pouring it down the drain.

Quantitative Data

ParameterValueSpeciesReference
Oral LD501250 - >2000 mg/kgRodents[1]
Oral LD50 (Extract)>15,480 mg/kgRat

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

The generation of this compound waste typically occurs during its extraction and isolation from natural sources or in its application in various experimental assays.

Example Experimental Workflow: Extraction and Isolation of Xanthones

A common procedure for obtaining this compound involves the extraction of dried plant material (e.g., Garcinia fusca bark) with organic solvents, followed by chromatographic separation to isolate the desired compound. This process generates both solid and liquid waste streams containing a mixture of xanthones and other plant metabolites.

experimental_workflow plant_material Dried Garcinia fusca Bark extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract solid_waste Solid Waste (Used Plant Material) extraction->solid_waste liquid_waste_extraction Liquid Waste (Used Solvents) extraction->liquid_waste_extraction chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fractions chromatography->fractions liquid_waste_chromatography Liquid Waste (Elution Solvents) chromatography->liquid_waste_chromatography purification Further Purification (e.g., HPLC) fractions->purification fuscaxanthone_c Isolated this compound purification->fuscaxanthone_c

Figure 1. A simplified workflow for the extraction and isolation of this compound.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of waste generated from activities involving this compound.

disposal_pathway start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, Blades) waste_type->sharps Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Hazardous Waste Disposal (Incineration) storage->disposal

References

Personal protective equipment for handling Fuscaxanthone C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fuscaxanthone C. Adherence to these procedures is vital for ensuring personal safety and proper experimental conduct.

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment for handling this compound is provided below.[1]

PPE CategorySpecification
Respiratory Protection Dust respirator.
Hand Protection Protective gloves.
Eye Protection Safety glasses. Chemical goggles should be worn if there is a risk of splashing.
Skin and Body Protection Appropriate protective gloves and clothing to prevent skin exposure.

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Whenever possible, handle this compound in a laboratory fume hood to minimize inhalation exposure.[1]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, ensure all required PPE is worn correctly as specified in the table above.

3. Handling Procedures:

  • Wash hands thoroughly after handling the compound.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent ingestion and inhalation of the substance.[1]

  • Keep the compound away from sources of ignition.[1]

  • Avoid prolonged or repeated exposure.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

4. Spill Management:

  • In the event of a spill, clean it up immediately.[1]

  • Always wear the appropriate PPE as indicated in the table while managing a spill.[1]

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate the spill site with a 10% caustic solution.[1]

  • Ensure the area is well-ventilated until the disposal is complete.[1]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Waste Collection: Place all waste material, including spilled substance and contaminated disposables, into a suitable, clearly labeled container.

  • Environmental Precautions: Do not let the product enter drains, as it may be harmful to the aquatic environment.[1]

  • Disposal Regulations: Dispose of the waste material in accordance with local and national regulations for chemical waste.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Spill cluster_disposal Disposal prep1 Don appropriate PPE: - Dust respirator - Protective gloves - Safety glasses/goggles - Protective clothing prep2 Work within a laboratory fume hood prep1->prep2 handle1 Weigh and prepare This compound prep2->handle1 handle2 Conduct experiment handle1->handle2 cleanup1 Wash hands thoroughly handle2->cleanup1 spill Spill Occurs handle2->spill dispose1 Place waste in a suitable, labeled container cleanup1->dispose1 cleanup_spill Sweep up spill, place in waste container spill->cleanup_spill decontaminate Decontaminate area with 10% caustic solution cleanup_spill->decontaminate decontaminate->dispose1 dispose2 Dispose according to local/national regulations dispose1->dispose2

Caption: Workflow for the safe handling of this compound.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fuscaxanthone C
Reactant of Route 2
Reactant of Route 2
Fuscaxanthone C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.